Product packaging for 3,3,5,5-Tetramethylcyclohexanamine(Cat. No.:CAS No. 32939-18-7)

3,3,5,5-Tetramethylcyclohexanamine

Cat. No.: B1343914
CAS No.: 32939-18-7
M. Wt: 155.28 g/mol
InChI Key: HUIXANYOOSRZMC-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylcyclohexanamine is a sterically hindered primary amine that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The four methyl groups on the cyclohexane ring create a defined stereoelectronic environment, making this compound of particular interest for studying steric effects in chemical reactions, developing novel ligands for catalysis, and constructing molecular frameworks with specific three-dimensional geometries. In medicinal chemistry, this and related structurally constrained amines are often employed in the synthesis of potential active pharmaceutical ingredients (APIs) to modulate the physicochemical properties and biological activity of candidate molecules. As a high-purity chemical, it is intended for use in laboratory research and development activities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B1343914 3,3,5,5-Tetramethylcyclohexanamine CAS No. 32939-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,5,5-tetramethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-8(11)6-10(3,4)7-9/h8H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIXANYOOSRZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32939-18-7
Record name (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,5,5-Tetramethylcyclohexanamine from Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3,3,5,5-tetramethylcyclohexanamine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, isophorone. This document details the core chemical transformations, provides experimental protocols for the key steps, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of this compound from isophorone is a two-step process. The first step involves the conjugate addition of a methyl group to isophorone to yield 3,3,5,5-tetramethylcyclohexanone. The subsequent step is the reductive amination of the resulting ketone to the desired primary amine.

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Caption: Overall synthetic pathway from isophorone to this compound.

Step 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

The initial and crucial step is the 1,4-conjugate addition of a methyl group to the α,β-unsaturated ketone system of isophorone. This is typically achieved using a methylmagnesium halide (Grignard reagent) in the presence of a copper(I) salt catalyst. The use of methylmagnesium chloride with copper(I) iodide and lithium chloride has been shown to be an effective method.

Experimental Protocol

The following protocol is adapted from a patented procedure, demonstrating a high-yield synthesis of 3,3,5,5-tetramethylcyclohexanone.

Materials:

  • Isophorone

  • Methylmagnesium chloride (in Tetrahydrofuran)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), diluted

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), a mixture of isophorone, copper(I) iodide, and lithium chloride is dissolved in anhydrous tetrahydrofuran.

  • The mixture is stirred until all the inorganic salts are dissolved.

  • The solution is then cooled to a temperature between 5 and 15 °C.

  • A solution of methylmagnesium chloride in tetrahydrofuran is added dropwise to the stirred mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the specified range.

  • After the complete addition of the Grignard reagent, the reaction mixture is stirred for an additional 60 minutes at the same temperature.

  • Upon completion, the reaction is quenched by the slow addition of diluted hydrochloric acid to decompose the excess Grignard reagent and basic magnesium compounds.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude 3,3,5,5-tetramethylcyclohexanone. The crude product can be further purified by distillation.

Quantitative Data
ParameterValueReference
Reactants
Isophorone1.0 eq[1]
Methylmagnesium chloride1.0 - 1.5 eq[1]
Copper(I) iodide0.05 - 0.1 eq[1]
Lithium chloride0.05 - 0.1 eq[1]
Solvent Tetrahydrofuran[1]
Temperature 5 - 15 °C[1]
Reaction Time ~2 hours[1]
Yield (crude) 88 - 96%[1]
Purity (crude) >93% (by GC)[1]

Step 2: Synthesis of this compound

The conversion of 3,3,5,5-tetramethylcyclohexanone to the corresponding primary amine is achieved through reductive amination. The Leuckart reaction is a classical and effective method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent at elevated temperatures.[2][3] Alternative methods include catalytic hydrogenation in the presence of ammonia and a suitable catalyst, such as Raney Nickel.

General Experimental Protocol (Leuckart Reaction)

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonium formate (or Formamide and Formic acid)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), solution

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • A mixture of 3,3,5,5-tetramethylcyclohexanone and an excess of ammonium formate is placed in a reaction flask equipped with a reflux condenser.

  • The mixture is heated to a high temperature, typically in the range of 160-190 °C, and maintained at this temperature for several hours (e.g., 6-24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.

  • After cooling to room temperature, the reaction mixture will likely contain the N-formyl derivative of the target amine.

  • To hydrolyze the formamide, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

  • After cooling, the acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and neutral byproducts.

  • The aqueous layer is then made strongly alkaline by the addition of a concentrated sodium hydroxide solution, which liberates the free amine.

  • The amine is then extracted into an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

Alternative Method: Catalytic Reductive Amination

Catalytic reductive amination offers a milder alternative to the high temperatures of the Leuckart reaction. This typically involves the reaction of the ketone with ammonia and hydrogen gas in the presence of a hydrogenation catalyst.

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Catalytic_Reductive_Amination cluster_reactants Reactants Ketone 3,3,5,5-Tetramethylcyclohexanone Imine Iminium Intermediate Ketone->Imine Condensation Ammonia Ammonia (NH3) Ammonia->Imine Hydrogen Hydrogen (H2) Amine This compound Hydrogen->Amine Catalyst Catalyst (e.g., Raney Ni, Pd/C, Rh/C) Catalyst->Imine Catalyst->Amine Imine->Amine Reduction

Caption: Workflow for catalytic reductive amination of 3,3,5,5-tetramethylcyclohexanone.

General Conditions:

  • Catalyst: Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C) are commonly used catalysts for reductive aminations.

  • Solvent: Typically, an alcohol such as methanol or ethanol is used.

  • Temperature: Reaction temperatures can range from room temperature to 100 °C, depending on the catalyst and substrate.

  • Pressure: Hydrogen pressure can vary from atmospheric pressure to several atmospheres.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl groups (singlets), methylene protons on the cyclohexane ring (multiplets), the methine proton at the amine-bearing carbon, and the amine protons (a broad singlet, which can be exchanged with D₂O).
¹³C NMR Resonances for the quaternary carbons, methylene carbons, the methine carbon attached to the nitrogen, and the methyl carbons.
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching and bending vibrations, and N-H bending vibrations.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Conclusion

The synthesis of this compound from isophorone is a robust two-step process that is accessible for laboratory and potential scale-up production. The initial conjugate addition of a methyl group to isophorone is a well-documented and high-yielding reaction. The subsequent reductive amination of the resulting ketone can be achieved through various methods, with the Leuckart reaction providing a classic, albeit high-temperature, approach and catalytic reductive amination offering a milder alternative. Careful execution of the experimental protocols and appropriate purification and characterization will yield the desired product for further application in research and development.

References

Technical Guide: Physicochemical Properties of 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a saturated cyclic amine. Its structural features, including a substituted cyclohexane ring, suggest potential applications in pharmaceutical and materials science as a building block or intermediate. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as solubility, formulation, and predicting its behavior in biological systems.

This technical guide provides a summary of the available and predicted physicochemical properties of this compound and its hydrochloride salt. Due to a scarcity of experimentally determined data for the free base, this document presents predicted values to guide researchers. Furthermore, general experimental protocols for determining key physicochemical parameters are detailed.

Physicochemical Data

PropertyThis compound (Free Base) - PredictedThis compound Hydrochloride
Molecular Formula C₁₀H₂₁NC₁₀H₂₂ClN
Molecular Weight 155.28 g/mol 191.74 g/mol [1]
Boiling Point 195.3 °C (at 760 mmHg)Not Available
Melting Point Not AvailableNot Available
Density 0.84 g/cm³Not Available
Water Solubility 1.8 g/LExpected to be higher than the free base
LogP (Octanol-Water Partition Coefficient) 2.9Not Available
pKa 10.8Not Available
SMILES CC1(C)CC(N)CC(C)(C)C1CC1(C)CC(N)CC(C)(C)C1.Cl[1]
InChI Key BGSRAMZWISEEOP-UHFFFAOYSA-NBGSRAMZWISEEOP-UHFFFAOYSA-N

Disclaimer: The physicochemical properties for the free base are predicted using computational models and should be used as estimations. Experimental verification is recommended.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of amines. These methods can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • A small amount of the amine is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the amine.

  • The test tube is attached to a thermometer.

  • The assembly is heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[2]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid becomes a liquid. For amine hydrochlorides, this is a key property.

Methodology:

  • A small, dry sample of the amine hydrochloride is packed into a capillary tube.[3][4]

  • The capillary tube is placed in a melting point apparatus.[5]

  • The sample is heated at a controlled rate.

  • The temperature range from which the first droplet of liquid is observed to the temperature at which the entire sample has melted is recorded as the melting point range.[6]

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

  • Add a small, pre-weighed amount of the amine to a known volume of distilled water in a test tube.

  • Vigorously stir or shake the mixture for a set period to ensure equilibrium is reached.[7]

  • If the substance dissolves completely, add more until a saturated solution with excess solid is formed.

  • The concentration of the dissolved amine can be determined by techniques such as titration or UV-Vis spectroscopy after separating the undissolved solid.

Visualizations

General Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Acquisition Sample Acquisition Purity Analysis (e.g., GC-MS, NMR) Purity Analysis (e.g., GC-MS, NMR) Sample Acquisition->Purity Analysis (e.g., GC-MS, NMR) Boiling Point (Thiele Tube) Boiling Point (Thiele Tube) Purity Analysis (e.g., GC-MS, NMR)->Boiling Point (Thiele Tube) Melting Point (Capillary Method) Melting Point (Capillary Method) Purity Analysis (e.g., GC-MS, NMR)->Melting Point (Capillary Method) Solubility (Aqueous & Organic) Solubility (Aqueous & Organic) Purity Analysis (e.g., GC-MS, NMR)->Solubility (Aqueous & Organic) Data Collection Data Collection Boiling Point (Thiele Tube)->Data Collection Melting Point (Capillary Method)->Data Collection Solubility (Aqueous & Organic)->Data Collection Comparison with Predicted Values Comparison with Predicted Values Data Collection->Comparison with Predicted Values Technical Report Generation Technical Report Generation Comparison with Predicted Values->Technical Report Generation

Caption: Workflow for Physicochemical Property Determination.

References

3,3,5,5-Tetramethylcyclohexanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,5,5-Tetramethylcyclohexanamine, including its Chemical Abstracts Service (CAS) numbers, key identification parameters, a detailed experimental protocol for its synthesis, and expected analytical data.

Chemical Identification

This compound is a cyclic amine with four methyl groups on the cyclohexane ring. It is important to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and physical properties.

IdentifierThis compoundThis compound Hydrochloride
CAS Number 55794-83-7[1]219835-67-3[2]
Molecular Formula C₁₀H₂₁NC₁₀H₂₂ClN
Molecular Weight 155.28 g/mol 191.74 g/mol
Chemical Structure A cyclohexane ring substituted with an amino group at position 1, and two methyl groups each at positions 3 and 5.The hydrochloride salt of the corresponding amine.

Synthesis Protocol: Reductive Amination of 3,3,5,5-Tetramethylcyclohexanone

A common and effective method for the synthesis of this compound is the reductive amination of its corresponding ketone, 3,3,5,5-Tetramethylcyclohexanone. This two-step, one-pot reaction involves the formation of an imine followed by its reduction to the amine.[3]

Reaction Scheme:

G ketone 3,3,5,5-Tetramethylcyclohexanone intermediate Imine Intermediate ketone->intermediate + NH₃ - H₂O amine This compound intermediate->amine + [H] (Reducing Agent)

Figure 1: Reductive amination of 3,3,5,5-Tetramethylcyclohexanone.

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonia (aqueous or as ammonium acetate)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or H₂/Catalyst)[3]

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hydrochloric Acid (for hydrochloride salt formation, if desired)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3,5,5-Tetramethylcyclohexanone in an anhydrous alcohol (e.g., methanol).

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonia or ammonium acetate, in excess.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature until the reduction of the imine is complete (monitor by TLC or GC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

  • (Optional) Hydrochloride Salt Formation: To prepare the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Identification and Characterization

The identification of this compound can be performed using a combination of qualitative chemical tests for primary amines and modern spectroscopic techniques.

Qualitative Chemical Tests for Primary Amines
TestReagentsPositive Observation for Primary Amine
Hinsberg Test Benzenesulfonyl chloride, aqueous NaOH, then HClA clear solution is formed initially, which then yields a precipitate upon acidification.
Carbylamine Test Chloroform, alcoholic KOHFormation of an isocyanide with a characteristic foul odor.
Hoffmann's Mustard Oil Test Carbon disulfide, mercuric chlorideFormation of an isothiocyanate with a pungent smell like mustard oil.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

3.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 3.0m1HCH-NH₂
~1.5s (broad)2HNH₂
~1.2 - 1.4m4HAxial and Equatorial CH₂
~0.9 - 1.1m2HAxial and Equatorial CH₂
~0.9s12H4 x CH₃

3.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~50-55C-NH₂
~45-50CH₂
~30-35C(CH₃)₂
~25-30CH₃

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, sharp (doublet)N-H stretch (symmetric and asymmetric)
2850-2960StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)
1000-1250MediumC-N stretch

3.2.4. Mass Spectrometry (MS)

m/zInterpretation
155[M]⁺ (Molecular Ion)
140[M - CH₃]⁺
98[M - C₄H₉]⁺ (Loss of a t-butyl group)
57[C₄H₉]⁺ (t-butyl cation)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the identification of this compound and the general signaling pathway for primary amine identification tests.

G start Unknown Sample (Suspected this compound) qual_tests Qualitative Tests for Primary Amine start->qual_tests spectroscopy Spectroscopic Analysis start->spectroscopy structure_confirm Structure Confirmation qual_tests->structure_confirm nmr ¹H and ¹³C NMR spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms nmr->structure_confirm ir->structure_confirm ms->structure_confirm

Figure 2: Workflow for the identification of this compound.

G amine Primary Amine (R-NH₂) reaction Chemical Reaction amine->reaction reagent Specific Reagent (e.g., Hinsberg, Chloroform/KOH) reagent->reaction observation Characteristic Observable Change (Precipitate, Odor) reaction->observation

References

Spectroscopic Analysis of 3,3,5,5-Tetramethylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data of 3,3,5,5-Tetramethylcyclohexanone

The following tables summarize the available experimental spectroscopic data for 3,3,5,5-tetramethylcyclohexanone, which serves as a foundational reference for understanding the spectroscopic properties of its amine derivative.

NMR Spectroscopy Data of 3,3,5,5-Tetramethylcyclohexanone

Table 1: ¹H NMR Data of 3,3,5,5-Tetramethylcyclohexanone

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.21s4H-CH₂-C=O
1.05s12H-C(CH₃)₂

Solvent: CCl₄

Table 2: ¹³C NMR Data of 3,3,5,5-Tetramethylcyclohexanone [1]

Chemical Shift (ppm)Assignment
213.0C=O
54.0-CH₂-C=O
48.9-C(CH₃)₂-
31.8-C(CH₃)₂
29.1-C(CH₃)₂

Note: Specific assignments for the methyl and quaternary carbons can vary based on the specific experimental conditions and solvent.

IR Spectroscopy Data of 3,3,5,5-Tetramethylcyclohexanone

Table 3: IR Absorption Bands of 3,3,5,5-Tetramethylcyclohexanone [2][3]

Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (alkane)
1705StrongC=O stretch (ketone)
1465MediumCH₂ bend (scissoring)
1365MediumCH₃ bend (umbrella)
Mass Spectrometry Data of 3,3,5,5-Tetramethylcyclohexanone

Table 4: Key Mass Fragments of 3,3,5,5-Tetramethylcyclohexanone (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
15425[M]⁺
98100[M - C₄H₈]⁺
8385[M - C₅H₁₁]⁺
6950[C₅H₉]⁺
5570[C₄H₇]⁺

Predicted Spectroscopic Data of 3,3,5,5-Tetramethylcyclohexanamine

The following sections provide a theoretical prediction of the spectroscopic data for this compound, based on the known data of the corresponding ketone and established principles of spectroscopic interpretation.

Predicted ¹H and ¹³C NMR Data

The conversion of the ketone to a primary amine will introduce significant changes in the NMR spectra. The most notable changes will be the disappearance of the carbonyl carbon signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the C-NH₂ group and the N-H protons in the ¹H NMR spectrum.

Table 5: Predicted ¹H NMR Data of this compound

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~2.5 - 3.0Multiplet1H-CH-NH₂The methine proton attached to the nitrogen will be deshielded and will likely appear as a multiplet.
~1.2 - 1.8Broad Singlet2H-NH₂The chemical shift of amine protons is variable and the peak is often broad due to quadrupole broadening and exchange.
~1.1 - 1.6Multiplets4HRing -CH₂-The methylene protons adjacent to the amine-bearing carbon will be shifted.
~0.9 - 1.1Singlets12HGem-dimethyl groupsThe methyl groups are expected to remain as singlets, with a slight shift in their chemical environment.

Table 6: Predicted ¹³C NMR Data of this compound

Predicted Chemical Shift (ppm)AssignmentRationale
~50 - 60-CH-NH₂The carbon attached to the nitrogen will be significantly shielded compared to the carbonyl carbon.
~40 - 50Ring -CH₂-The chemical shifts of the ring carbons will be adjusted due to the change in the functional group.
~30 - 35-C(CH₃)₂The quaternary carbons are expected to be in a similar region as in the ketone.
~25 - 30-CH₃The methyl carbons will also experience a slight shift.
Predicted IR Data

The IR spectrum of the amine will be characterized by the appearance of N-H stretching and bending vibrations and the absence of the strong C=O stretch of the ketone.

Table 7: Predicted IR Absorption Bands of this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 - 3400MediumN-H stretch (symmetric and asymmetric)Primary amines typically show two bands in this region.
~2850 - 2960StrongC-H stretch (alkane)These stretches will remain prominent.
~1590 - 1650MediumN-H bend (scissoring)This bending vibration is characteristic of primary amines.
~1450 - 1470MediumCH₂ bend (scissoring)This will be similar to the ketone.
~1360 - 1370MediumCH₃ bend (umbrella)This will also be similar to the ketone.
~780 - 850BroadN-H wagA broad absorption in this region is often observed for primary amines.
Predicted Mass Spectrometry Data

The mass spectrum of the amine will show a molecular ion peak at m/z 155. The fragmentation pattern will be dominated by the loss of alkyl groups and cleavage adjacent to the nitrogen atom (alpha-cleavage).

Table 8: Predicted Key Mass Fragments of this compound (Electron Ionization)

Predicted m/zProposed Fragment IonRationale
155[M]⁺Molecular ion peak.
140[M - CH₃]⁺Loss of a methyl group.
98[M - C₄H₉]⁺ (alpha-cleavage)Alpha-cleavage is a characteristic fragmentation pathway for amines, leading to a stable iminium ion.
58[CH₂=NH₂]⁺A common fragment for primary amines resulting from cleavage of the ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[4] For quantitative analysis, an internal standard may be added.[4]

  • Instrumentation : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.[5]

    • Solution : Prepare a concentrated solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) and place a drop between salt plates.[5]

    • ATR (Attenuated Total Reflectance) : Place a small amount of the liquid or solid sample directly onto the ATR crystal.[6]

  • Instrumentation : Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment or the pure solvent to subtract from the sample spectrum.[6]

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

    • The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction :

    • Direct Infusion/Probe : For pure, volatile samples, introduce a small amount directly into the ion source via a heated probe.[7]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : For complex mixtures or to ensure sample purity, separate the components using a gas chromatograph before they enter the mass spectrometer.

  • Ionization Method :

    • Electron Ionization (EI) : This is a common method for volatile, thermally stable small molecules.[7][8] The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis :

    • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • The data system will generate a list of peaks with their corresponding m/z values and relative abundances.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis & Interpretation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film / Solution / ATR Sample->IR_Prep MS_Prep Prepare for GC or Direct Infusion Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Fourier Transform IR_Acq->IR_Proc MS_Proc Peak Detection, Library Matching MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread, this guide provides a robust framework for its characterization. By leveraging the comprehensive data of its ketone precursor and applying fundamental spectroscopic principles, researchers can confidently predict and interpret the NMR, IR, and MS spectra of the target amine. The detailed experimental protocols further equip scientists with the necessary methodology to acquire high-quality data for this and other novel compounds. This document is intended to facilitate further research and development involving this compound and its derivatives.

References

Technical Guide: Solubility of 3,3,5,5-Tetramethylcyclohexanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3,5,5-Tetramethylcyclohexanamine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols for its determination, providing researchers with the methodology to generate this critical data in-house.

Introduction

This compound is an aliphatic amine whose physicochemical properties, particularly its solubility, are crucial for its application in chemical synthesis, purification, and formulation. As a substituted cycloalkane, its bulky, nonpolar tetramethylcyclohexyl group combined with a polar amine functional group results in a distinct solubility profile. Understanding this profile is essential for process development, reaction optimization, and ensuring homogeneity in reaction mixtures. In drug discovery, poor solubility can lead to unreliable results in vitro and poor bioavailability in vivo[1][2].

General principles suggest that amines with more than four carbon atoms tend to have low water solubility but are typically soluble in organic solvents like diethyl ether or dichloromethane[3]. Given that this compound contains ten carbon atoms, it is expected to be readily soluble in a range of common organic solvents.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Organic SolventPolarity IndexSolubility ( g/100 mL)
Hexane0.1[Data not available]
Toluene2.4[Data not available]
Diethyl Ether2.8[Data not available]
Dichloromethane (DCM)3.1[Data not available]
Ethyl Acetate4.4[Data not available]
Acetone5.1[Data not available]
2-Propanol (IPA)5.2[Data not available]
Ethanol5.2[Data not available]
Acetonitrile5.8[Data not available]
Methanol6.6[Data not available]
Dimethyl Sulfoxide (DMSO)7.2[Data not available]

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound and is highly recommended for generating the data for Table 1.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

3.1. Materials and Equipment

  • This compound (high purity, >99%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Temperature-controlled orbital shaker or thermomixer[1]

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), or HPLC if a suitable chromophore is present or derivatization is performed).

3.2. Step-by-Step Methodology

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial to ensure a saturated solution is formed.[4]

  • Solvent Addition: Add a precise, known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25°C. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 18 to 24 hours is common practice.[2][5]

  • Phase Separation: After the equilibration period, let the vials stand in the temperature-controlled environment for at least 2-4 hours to allow the undissolved solid to settle.[6] For a more robust separation, centrifuge the vials at high speed.[2]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic, undissolved particles.[4][6] This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.[4]

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID). Determine the concentration of the amine by comparing the instrument response to a calibration curve prepared from standards of known concentration.[6]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).[4]

  • Reproducibility: Perform the entire experiment in triplicate to ensure the results are accurate and reproducible.[6]

Mandatory Visualization

The diagram below outlines the logical workflow for the shake-flask solubility determination protocol described above.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Synthesis of 3,3,5,5-Tetramethylcyclohexanone: A Technical Guide for Precursor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylcyclohexanone is a key synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its sterically hindered cyclohexanone framework makes it a valuable building block for complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of 3,3,5,5-tetramethylcyclohexanone, focusing on its most prevalent synthetic route, experimental protocols, and its application as a precursor, particularly in the synthesis of the NMDA receptor antagonist, Neramexane.

Core Synthesis: Conjugate Addition to Isophorone

The most common and industrially viable method for the synthesis of 3,3,5,5-tetramethylcyclohexanone is the 1,4-conjugate addition of a methyl-Grignard reagent to isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This reaction, a Michael addition, is typically catalyzed by copper salts to favor the 1,4-adduct over the 1,2-addition product.

Reaction Mechanism and Key Reagents

The reaction proceeds via the formation of an organocuprate intermediate from the Grignard reagent and a copper(I) salt. This intermediate then selectively attacks the β-carbon of the α,β-unsaturated ketone in isophorone. The choice of the methyl-Grignard reagent and the copper catalyst can influence the reaction's yield and selectivity. While methylmagnesium iodide and bromide have been used, methylmagnesium chloride is often preferred as it can suppress the formation of by-products.[1]

Key Reagents:

  • Isophorone: The starting α,β-unsaturated ketone.

  • Methyl-Grignard Reagent: (e.g., methylmagnesium chloride, methylmagnesium bromide, methylmagnesium iodide) The source of the incoming methyl group.

  • Copper(I) Catalyst: (e.g., copper(I) iodide, copper(I) chloride) Promotes the 1,4-conjugate addition.

  • Solvent: Typically an ether such as tetrahydrofuran (THF).[1]

  • Additives: Lithium chloride is sometimes used to improve the reaction.[1]

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data from various reported syntheses of 3,3,5,5-tetramethylcyclohexanone, highlighting the impact of different reagents on the reaction yield.

Grignard ReagentCatalystAdditiveSolventYield (by weight)By-productsReference
Methylmagnesium iodideCopper(I) chlorideNone-78%Not specified[1]
Methylmagnesium bromideCopper(I) chlorideNone-82.5%1,3,5,5-Tetramethylcyclohexadiene (6.9%)[1]
Methylmagnesium chlorideCopper(I) iodideLiClTHF~91% (crude)Low levels of unreacted isophorone and other minor impurities[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3,3,5,5-tetramethylcyclohexanone based on the copper-catalyzed conjugate addition of methylmagnesium chloride to isophorone.[1]

Materials and Equipment
  • Reactants: Isophorone, methylmagnesium chloride solution in THF, copper(I) iodide (CuI), lithium chloride (LiCl).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Reagents for Workup: Saturated aqueous ammonium chloride solution, petroleum ether, aqueous ammonia solution.

  • Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

Procedure
  • Reaction Setup: In a dry, inert atmosphere, charge the reaction flask with isophorone, copper(I) iodide, and lithium chloride in anhydrous THF.

  • Grignard Addition: Cool the mixture in an ice bath. Slowly add the methylmagnesium chloride solution in THF via the dropping funnel, maintaining the internal temperature below a specified limit (e.g., 10 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Workup and Isolation:

    • Extract the aqueous mixture with an organic solvent such as petroleum ether.

    • Combine the organic layers and wash with an aqueous ammonia solution to remove copper salts.

    • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,3,5,5-tetramethylcyclohexanone.

  • Purification (Optional): The crude product can be purified by vacuum distillation if a higher purity is required.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3,3,5,5-tetramethylcyclohexanone.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Grignard Addition cluster_workup Workup and Isolation cluster_purification Purification prep Combine Isophorone, CuI, and LiCl in THF add_grignard Slowly add MeMgCl in THF at low temperature prep->add_grignard stir Stir at room temperature add_grignard->stir quench Quench with aq. NH4Cl stir->quench extract Extract with petroleum ether quench->extract wash Wash with aq. NH3 and brine extract->wash dry Dry and concentrate wash->dry distill Vacuum Distillation (optional) dry->distill product 3,3,5,5-Tetramethyl- cyclohexanone dry->product Crude Product distill->product neramexane_synthesis isophorone Isophorone tmch 3,3,5,5-Tetramethyl- cyclohexanone isophorone->tmch + MeMgCl, CuI pentamethylcyclohexanol 1,3,3,5,5-Pentamethyl- cyclohexanol tmch->pentamethylcyclohexanol + MeMgCl chloroacetamido 1-Chloroacetamido-1,3,3,5,5- pentamethylcyclohexane pentamethylcyclohexanol->chloroacetamido Ritter Reaction (Chloroacetonitrile, H+) neramexane Neramexane chloroacetamido->neramexane Cleavage with Thiourea

References

Structural Characterization of 3,3,5,5-Tetramethylcyclohexanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3,3,5,5-tetramethylcyclohexanamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust synthetic protocol via reductive amination of the corresponding ketone and presents predicted spectroscopic data based on established principles and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this sterically hindered primary amine.

Introduction

This compound is a primary amine featuring a cyclohexane ring with two sets of gem-dimethyl groups. The steric hindrance imposed by the tetramethyl substitution pattern is expected to influence its chemical reactivity and physical properties. As a building block in organic synthesis, it holds potential for the development of novel pharmaceutical agents and materials. Accurate structural characterization is paramount for its application in these fields. This guide details the predicted spectroscopic fingerprint of this compound and provides a detailed experimental protocol for its synthesis and subsequent characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structural characterization of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles for primary amines.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7-2.9m1HCH-NH₂
~1.4-1.6br s2HNH₂
~1.2-1.4m4H-CH₂- (ring)
~1.0-1.2s6H-C(CH₃)₂
~0.9-1.0s6H-C(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~50-55C-NH₂
~45-50-CH₂- (ring)
~35-40-C(CH₃)₂
~30-35-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Medium, DoubletN-H stretch (primary amine)
~2850-2960StrongC-H stretch (alkane)
~1590-1650MediumN-H bend (scissoring)
~1450-1470MediumC-H bend (methylene)
~1365, ~1385Medium, DoubletC-H bend (gem-dimethyl)
~1000-1200MediumC-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zPredicted Identity
155[M]⁺ (Molecular Ion)
140[M-CH₃]⁺
98[M-C₄H₉]⁺ (loss of a tert-butyl group)
57[C₄H₉]⁺

Synthesis and Experimental Protocols

The most viable route for the synthesis of this compound is the reductive amination of 3,3,5,5-tetramethylcyclohexanone.

G ketone 3,3,5,5-Tetramethylcyclohexanone intermediate Iminium Intermediate ketone->intermediate + NH₃, - H₂O amine Ammonia product This compound intermediate->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->intermediate

Caption: Synthetic pathway for this compound.
Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of 3,3,5,5-tetramethylcyclohexanone using sodium cyanoborohydride.

Materials and Reagents:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification dissolve Dissolve Ketone and Ammonium Acetate in Methanol cool Cool to 0°C dissolve->cool add_reductant Add NaBH₃CN portion-wise cool->add_reductant warm Warm to Room Temperature add_reductant->warm stir Stir for 12-24h warm->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify

Caption: Experimental workflow for reductive amination.

Procedure:

  • To a solution of 3,3,5,5-tetramethylcyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

NMR Spectroscopy

Sample Preparation: Dissolve ~10-20 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃).

Acquisition: Obtain ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

Infrared (IR) Spectroscopy

Sample Preparation: Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent (e.g., methanol or dichloromethane).

Acquisition: Analyze the sample using a GC-MS system with electron ionization (EI) at 70 eV.

Conclusion

Methodological & Application

The Untapped Potential of 3,3,5,5-Tetramethylcyclohexanamine: A Prospective Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct applications of 3,3,5,5-tetramethylcyclohexanamine in medicinal chemistry are not yet documented in peer-reviewed literature, its unique structural features as a sterically hindered primary amine present a compelling case for its exploration as a novel building block. Sterically hindered amines are known to enhance the metabolic stability and solubility of drug candidates.[1] The rigid, gem-dimethylated cyclohexane scaffold can serve as a valuable anchor for constructing diverse chemical libraries with potential therapeutic applications. This document outlines prospective applications, hypothetical screening data, and detailed protocols to guide the investigation of this compound derivatives in drug discovery.

Prospective Therapeutic Applications

The introduction of the 3,3,5,5-tetramethylcyclohexyl moiety can be explored in various therapeutic areas where properties like metabolic stability and specific conformational presentation of pharmacophoric groups are desirable.

  • Anticancer Agents: The rigid cyclohexane core can be used to orient functional groups in a precise manner to interact with biological targets.[2] Many cytotoxic compounds feature bulky hydrophobic groups to disrupt cellular processes.

  • Antiviral Compounds: The conformational rigidity of the scaffold could be leveraged to design potent and selective inhibitors of viral enzymes like proteases and polymerases.[2]

  • Antimicrobial Agents: The lipophilic nature of the tetramethylcyclohexyl group, combined with the cationic potential of the amine, could be exploited in the design of novel antimicrobial agents that target bacterial or fungal cell membranes.

Hypothetical Screening Data

To illustrate the potential of this building block, the following tables present hypothetical screening data for a theoretical library of derivatives.

Table 1: Hypothetical Anticancer Activity of N-Substituted this compound Derivatives

Compound IDR-GroupCell LineIC₅₀ (µM)
TMCA-001HA549 (Lung)>100
TMCA-002BenzylA549 (Lung)25.4
TMCA-0034-FluorobenzylA549 (Lung)15.8
TMCA-0042-PyridinylmethylA549 (Lung)8.2
TMCA-0053-QuinolinylmethylA549 (Lung)5.1

Table 2: Hypothetical Antimicrobial Activity of this compound Amide Derivatives

Compound IDAmide MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TMCA-A01Acetyl>128>128>128
TMCA-A02Lauroyl326416
TMCA-A03Adamantoyl16328
TMCA-A04Cinnamic acid64>12832

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of N-Arylmethyl-3,3,5,5-tetramethylcyclohexanamine (General Procedure)

Objective: To synthesize a library of N-substituted derivatives via reductive amination.

Materials:

  • This compound

  • Substituted benzaldehydes (or other aldehydes/ketones)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the corresponding aldehyde or ketone (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the anticancer activity of synthesized derivatives.

Materials:

  • Human cancer cell line (e.g., A549)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate the proposed workflows.

G cluster_synthesis Synthesis Workflow start This compound reductive_amination Reductive Amination start->reductive_amination aldehyde Aldehyde/Ketone Library aldehyde->reductive_amination purification Purification (Chromatography) reductive_amination->purification characterization Characterization (NMR, MS) purification->characterization library Derivative Library characterization->library

Caption: Synthetic workflow for generating a library of derivatives.

G cluster_screening Biological Screening Workflow library Derivative Library primary_screening Primary Screening (e.g., MTT Assay) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Mechanism of Action) hit_identification->secondary_assays Active Compounds End End hit_identification->End Inactive Compounds lead_optimization Lead Optimization secondary_assays->lead_optimization

References

Application of 3,3,5,5-Tetramethylcyclohexanamine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a cycloaliphatic amine that holds promise as a monomer for the synthesis of high-performance polymers. Its bulky, sterically hindered structure, imparted by the four methyl groups on the cyclohexane ring, can significantly influence the properties of the resulting polymers. Incorporation of this monomer is anticipated to enhance solubility, thermal stability, and mechanical properties of polyamides and polyimides, making them attractive for a range of applications, including advanced materials and drug delivery systems. The rigid, non-planar structure of the tetramethylcyclohexane unit can disrupt polymer chain packing, leading to amorphous materials with improved processability.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound.

Application in Polyamide Synthesis

The primary application of this compound in polymer synthesis is as a diamine monomer for the preparation of polyamides. The resulting polyamides often exhibit enhanced solubility in organic solvents compared to their fully aromatic or less substituted cycloaliphatic counterparts. This improved solubility is a direct consequence of the bulky tetramethylcyclohexyl group, which hinders intermolecular hydrogen bonding and chain packing.

Key Properties of Polyamides Derived from this compound:
  • Enhanced Solubility: Soluble in a variety of aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).

  • High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure contributes to a high glass transition temperature, indicating good thermal stability at elevated temperatures.

  • Amorphous Nature: The non-planar and bulky nature of the monomer unit typically leads to the formation of amorphous polymers, which contributes to their good solubility and film-forming capabilities.

  • Good Mechanical Properties: These polyamides can form tough and flexible films with good tensile strength and modulus.

Table 1: Illustrative Properties of Polyamides Synthesized from a Structurally Related Cycloaliphatic Diamine

Polymer IDDiacid MonomerInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Glass Transition Temperature (°C)
PA-1Terephthalic Acid1.056815.51.9248
PA-2Isophthalic Acid0.895413.31.6235
PA-34,4'-Oxydibenzoic Acid1.296214.81.8221
PA-44,4'-(Hexafluoroisopropylidene)dibenzoic Acid1.176514.21.7242

Note: This data is for polyamides synthesized from 4,4'-(cyclohexane-1,4-diylbis(oxy))bis(3-(trifluoromethyl)aniline), a diamine containing a cyclohexane moiety, and is presented here to provide an indication of the properties that might be expected from polymers derived from this compound. Specific values will vary depending on the exact co-monomer and polymerization conditions.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of polyamides by reacting this compound with an aromatic diacid chloride in an aprotic polar solvent.

Materials:

  • This compound

  • Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-water bath)

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous calcium chloride (5-10% by weight of the solvent) in anhydrous NMP under a gentle stream of nitrogen. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.

  • Diacid Chloride Addition: Dissolve the aromatic diacid chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, while maintaining the temperature at 0-5 °C.

  • Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight.

Diagram 1: Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Diamine 3,3,5,5-Tetramethyl- cyclohexanamine Mixing Dissolve Diamine in Solvent/Salt Diamine->Mixing Solvent_Salt NMP + CaCl2 Solvent_Salt->Mixing Diacid_Cl Aromatic Diacid Chloride Addition Dropwise Addition of Diacid Chloride Diacid_Cl->Addition Cooling Cool to 0-5 °C Mixing->Cooling Cooling->Addition Stirring Stir at RT (12-24h) Addition->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Washing Wash with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying Product Polyamide Drying->Product

Caption: Workflow for the low-temperature solution polycondensation of polyamides.

Application in Polyimide Synthesis

While less common than for polyamides, this compound can also be explored as a monomer for polyimide synthesis. The incorporation of the bulky cycloaliphatic unit is expected to yield polyimides with improved solubility and processability, similar to the effect observed in polyamides. These polyimides could be suitable for applications requiring high thermal stability and good dielectric properties.

Protocol 2: Synthesis of Polyimides via a Two-Step Method

This protocol outlines the synthesis of a poly(amic acid) precursor followed by chemical or thermal imidization to obtain the final polyimide.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plates for film casting

  • Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMAc.

  • Slowly add the aromatic dianhydride (1 equivalent) in solid form to the stirred diamine solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Heat the cast film in a vacuum oven using a staged heating profile, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect complete imidization.

    • Cool the glass plate to room temperature and immerse it in water to detach the polyimide film.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (2-4 equivalents) and pyridine (1-2 equivalents) as the imidizing agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Filter, wash with methanol, and dry the polyimide powder in a vacuum oven.

Diagram 2: Signaling Pathway for Polyimide Synthesis

Polyimide_Synthesis_Pathway Diamine 3,3,5,5-Tetramethyl- cyclohexanamine Polyamic_Acid Poly(amic acid) Precursor Diamine->Polyamic_Acid Dianhydride Aromatic Dianhydride Dianhydride->Polyamic_Acid Solvent DMAc Solvent->Polyamic_Acid Thermal_Imidization Thermal Imidization (Heat) Polyamic_Acid->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) Polyamic_Acid->Chemical_Imidization Polyimide Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: Two-step synthesis pathway for polyimides.

Characterization of Polymers

The synthesized polyamides and polyimides should be characterized to determine their structure and properties.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of amide or imide linkages and the disappearance of starting material functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymers.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymers.
Tensile Testing To measure the mechanical properties of polymer films, such as tensile strength, elongation at break, and Young's modulus.
Solubility Tests To assess the solubility of the polymers in a range of organic solvents.

Diagram 3: Logical Relationship of Polymer Characterization

Polymer_Characterization cluster_structure Structural Analysis cluster_properties Property Analysis Synthesized_Polymer Synthesized Polymer FTIR FTIR Synthesized_Polymer->FTIR NMR NMR Synthesized_Polymer->NMR GPC GPC (Molecular Weight) Synthesized_Polymer->GPC DSC DSC (Thermal Transitions) Synthesized_Polymer->DSC TGA TGA (Thermal Stability) Synthesized_Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Synthesized_Polymer->Tensile Solubility Solubility Tests Synthesized_Polymer->Solubility

Caption: Characterization workflow for synthesized polymers.

Conclusion

This compound serves as a valuable monomer for the synthesis of advanced polyamides and potentially polyimides. The introduction of its unique bulky and rigid cycloaliphatic structure can lead to polymers with a desirable combination of properties, including enhanced solubility, high thermal stability, and good mechanical performance. The provided protocols offer a starting point for researchers to explore the synthesis and application of these novel high-performance polymers. Further optimization of reaction conditions and co-monomer selection will enable the fine-tuning of polymer properties for specific applications in materials science and drug development.

References

Application Notes and Protocols for 3,3,5,5-Tetramethylcyclohexanamine and Analogous Bulky Amines as Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the use of 3,3,5,5-tetramethylcyclohexanamine as a primary ligand in organometallic catalysis are limited in publicly available literature. The following application notes and protocols are based on established principles and experimental data for structurally and functionally similar bulky, sterically hindered amine and phosphine ligands, such as adamantyl-containing phosphines and bulky alkylamines.[1][2][3] These notes are intended to provide a foundational framework for researchers and drug development professionals to explore the potential of this compound and other bulky amines as ligands in catalysis.

Introduction to Bulky Amines as Ligands

Sterically hindered ligands play a crucial role in organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions.[4][5] The steric bulk of a ligand can significantly influence the stability of the catalytic species, the rate of oxidative addition and reductive elimination, and the selectivity of the reaction.[4][6] this compound, with its rigid and bulky cyclohexyl framework, presents an intriguing candidate as a ligand. Its structural features suggest potential applications in catalytic systems where steric hindrance is a key factor for achieving high efficiency and selectivity.

Potential advantages of using bulky amine ligands like this compound include:

  • Stabilization of Monoligated Species: Bulky ligands can favor the formation of highly reactive monoligated palladium(0) species, which are often key intermediates in catalytic cycles.

  • Promotion of Reductive Elimination: The steric clash between bulky ligands can accelerate the rate-determining reductive elimination step, leading to faster product formation.

  • Enhanced Catalyst Stability: The steric bulk can protect the metal center from deactivation pathways, leading to higher turnover numbers.

  • Control of Selectivity: In reactions with multiple potential coupling sites, the steric hindrance of the ligand can direct the reaction towards a specific product.[4]

Potential Applications in Organometallic Catalysis

Based on the performance of analogous bulky ligands, this compound could be a valuable ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science.[1][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Bulky, electron-rich phosphine ligands are well-established for this reaction, and sterically hindered amines can also play a role in the catalytic system.[4][7] A palladium catalyst supported by a bulky amine ligand could potentially facilitate the coupling of a wide range of aryl halides with primary and secondary amines.

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)L->Oxidative Addition Intermediate Ar-X Amine Coordination Amine Coordination Oxidative Addition Intermediate->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Intermediate Reductive Elimination Intermediate Deprotonation->Reductive Elimination Intermediate Reductive Elimination Intermediate->Pd(0)L Ar-NR2 Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)L->Oxidative Addition Intermediate Ar1-X Transmetalation Transmetalation Oxidative Addition Intermediate->Transmetalation Ar2-B(OR)2 Base Reductive Elimination Intermediate Reductive Elimination Intermediate Transmetalation->Reductive Elimination Intermediate Reductive Elimination Intermediate->Pd(0)L Ar1-Ar2 Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Pd source, ligand, and base to flask Add Pd source, ligand, and base to flask Evacuate and backfill with inert gas Evacuate and backfill with inert gas Add Pd source, ligand, and base to flask->Evacuate and backfill with inert gas Add solvent, aryl halide, and amine Add solvent, aryl halide, and amine Evacuate and backfill with inert gas->Add solvent, aryl halide, and amine Heat reaction mixture with stirring Heat reaction mixture with stirring Add solvent, aryl halide, and amine->Heat reaction mixture with stirring Monitor reaction progress by TLC or GC-MS Monitor reaction progress by TLC or GC-MS Heat reaction mixture with stirring->Monitor reaction progress by TLC or GC-MS Cool to room temperature Cool to room temperature Monitor reaction progress by TLC or GC-MS->Cool to room temperature Dilute with solvent and filter Dilute with solvent and filter Cool to room temperature->Dilute with solvent and filter Wash with water and brine Wash with water and brine Dilute with solvent and filter->Wash with water and brine Dry organic layer and concentrate Dry organic layer and concentrate Wash with water and brine->Dry organic layer and concentrate Purify by column chromatography Purify by column chromatography Dry organic layer and concentrate->Purify by column chromatography

References

Application Notes and Protocols: HPLC Purity Determination of 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3,5,5-Tetramethylcyclohexanamine is a cyclic amine that serves as a building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The purity of this raw material is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the determination of this compound purity using a reverse-phase HPLC method with UV detection.

Principle

The method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Since the analyte lacks a significant chromophore, detection is performed at a low UV wavelength (e.g., 210 nm) where the amine functional group exhibits some absorbance. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Gradient Program 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 30 minutes

4. System Suitability

Before sample analysis, perform five replicate injections of the Standard Solution to verify the performance of the HPLC system. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

5. Analysis Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution and identify the retention time of the main peak.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.

Data Presentation

The results of the purity analysis can be summarized in the following tables.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
112.5218543211.155678
212.5118601231.165710
312.5318587651.145695
412.5218555431.155702
512.5118598761.165688
Mean 12.52 1857726 1.15 5695
% RSD 0.07% 0.14% --

Table 2: Purity Calculation for Sample Batch XYZ

Peak No.Retention Time (min)Peak AreaArea %
18.74123450.65
212.52187654399.10
315.8956780.25
Total -1894566 100.00
Purity --99.10%

Visualizations

G Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) sys_suit System Suitability Test (5 Replicate Injections of Standard) prep_mobile->sys_suit prep_std Prepare Standard Solution (0.5 mg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Sample prep_sample->analysis sys_suit->analysis If criteria met integration Integrate Chromatographic Peaks analysis->integration calculation Calculate Area Percentage integration->calculation report Generate Final Report calculation->report G Logical Relationship for Purity Calculation cluster_input Measured Values cluster_output Calculated Result total_area Total Peak Area (Sum of all peak areas) purity Purity (%) total_area->purity x 100 main_peak_area Main Peak Area (Area of analyte peak) main_peak_area->purity ÷

Application Note: GC-MS Analysis of 3,3,5,5-Tetramethylcyclohexanamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3,3,5,5-Tetramethylcyclohexanamine reaction mixtures. The synthesis of this bulky cyclic amine, a potential building block in pharmaceutical development, is often achieved through the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. This method provides a reliable protocol for monitoring reaction progress, identifying potential byproducts, and quantifying the final product. The protocol includes sample preparation via derivatization, optimized GC-MS parameters, and data analysis procedures.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its synthesis, commonly via the reductive amination of 3,3,5,5-Tetramethylcyclohexanone, can result in a mixture of the desired product, unreacted starting materials, and potential byproducts. Accurate and reliable analytical methods are crucial for reaction monitoring, process optimization, and quality control of the final product.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, a derivatization step is often employed to convert the polar amine into a less polar, more volatile derivative, improving chromatographic performance. This application note describes a method utilizing derivatization followed by GC-MS analysis for comprehensive characterization of the reaction mixture.

Experimental Protocols

Synthesis of this compound (Illustrative)

A common synthetic route is the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. This typically involves the reaction of the ketone with an ammonia source in the presence of a reducing agent.

Reactants and Reagents:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonia source (e.g., ammonia in methanol, ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., methanol, ethanol)

General Procedure:

  • Dissolve 3,3,5,5-Tetramethylcyclohexanone in the chosen solvent.

  • Add the ammonia source and the reducing agent.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a specified duration (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots for GC-MS analysis.

  • Upon completion, quench the reaction and work up the mixture to isolate the crude product.

Sample Preparation for GC-MS Analysis (Derivatization)

To improve the chromatographic behavior of this compound, derivatization with trifluoroacetic anhydride (TFAA) is recommended.

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Nitrogen gas for evaporation

  • Vials with PTFE-lined caps

Protocol:

  • Transfer a 100 µL aliquot of the reaction mixture to a clean vial.

  • If the reaction solvent is not suitable for derivatization (e.g., protic solvents like methanol), evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Re-dissolve the residue in 500 µL of anhydrous dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 70 °C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 80 °C, hold for 2 min
Ramp 1: 10 °C/min to 200 °C
Ramp 2: 20 °C/min to 280 °C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 500 amu
Solvent Delay 4 min

Data Presentation

The following table summarizes the expected retention times and key mass fragments for the derivatized product and potential components in the reaction mixture.

CompoundDerivatization StatusExpected Retention Time (min)Key Mass Fragments (m/z)
3,3,5,5-TetramethylcyclohexanoneUndivatized~ 9.5154 (M+), 139, 98, 83, 69, 55
This compoundTFA-derivatized~ 12.8251 (M+), 236, 194, 138, 82, 57
Unreacted Ammonia Source--Not typically observed under these conditions
Potential Byproducts (e.g., di-alkylated amine)TFA-derivatizedVariableDependent on structure

Mandatory Visualizations

experimental_workflow reaction Reductive Amination Reaction Mixture sampling Aliquot Sampling reaction->sampling evaporation Solvent Evaporation sampling->evaporation dissolution Re-dissolution in DCM evaporation->dissolution derivatization Derivatization with TFAA dissolution->derivatization evap_reagent Evaporation of Excess Reagent derivatization->evap_reagent reconstitution Reconstitution in Ethyl Acetate evap_reagent->reconstitution gcms GC-MS Analysis reconstitution->gcms data_analysis Data Analysis (Quantitation & Identification) gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis.

data_analysis_flow raw_data Raw GC-MS Data (Chromatogram & Spectra) peak_integration Peak Integration raw_data->peak_integration library_search Mass Spectral Library Search (e.g., NIST) raw_data->library_search quantitation Quantitation peak_integration->quantitation identification Compound Identification library_search->identification report Final Report identification->report calibration Calibration Curve (External/Internal Standard) calibration->quantitation quantitation->report

Caption: Data analysis workflow.

Conclusion

The described GC-MS method, incorporating a trifluoroacetic anhydride derivatization step, provides a sensitive and reliable approach for the analysis of this compound reaction mixtures. This protocol enables the effective separation and identification of the target amine from the starting ketone and potential byproducts, facilitating accurate reaction monitoring and product quantification. The detailed experimental procedures and data analysis workflow serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

Application Notes & Protocols for the Synthesis of 3,3,5,5-Tetramethylcyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,3,5,5-tetramethylcyclohexanamine hydrochloride, a valuable building block in medicinal chemistry and material science. The protocols outlined below are based on established chemical principles and published methodologies for analogous compounds.

Application Notes

This compound and its derivatives are of significant interest in various fields. The bulky, lipophilic tetramethylcyclohexyl scaffold can impart unique pharmacological properties to drug candidates, influencing their potency, selectivity, and pharmacokinetic profiles. While specific applications for the hydrochloride salt are not extensively documented in publicly available literature, related cyclohexylamine derivatives are utilized as:

  • Pharmaceutical Intermediates: As precursors in the synthesis of active pharmaceutical ingredients (APIs). The amine functionality serves as a key handle for further molecular elaboration.

  • Epoxy Resin Curing Agents: The primary amine can react with epoxy groups to form cross-linked polymers, making them useful as hardeners in coatings, adhesives, and composites.

  • Corrosion Inhibitors: Amines can form protective films on metal surfaces, preventing corrosion.

The hydrochloride salt form of an amine is often preferred in drug development due to its improved stability, solubility in aqueous media, and ease of handling as a crystalline solid.

Synthesis Overview

The synthesis of this compound hydrochloride is a multi-step process that begins with the readily available starting material, isophorone. The overall synthetic pathway involves two key transformations:

  • Conjugate Addition: Formation of 3,3,5,5-tetramethylcyclohexanone from isophorone.

  • Reductive Amination: Conversion of the ketone to the primary amine.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

This protocol is adapted from a patented procedure and involves the 1,4-conjugate addition of a methyl group to isophorone.[1]

Materials:

  • Isophorone

  • Methylmagnesium chloride (MeMgCl) in Tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-purged reaction vessel, add copper(I) iodide and lithium chloride.

  • Add anhydrous THF and stir the mixture until the salts are dissolved.

  • Add isophorone to the reaction mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Slowly add a solution of methylmagnesium chloride in THF to the reaction mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir until completion (monitor by TLC or GC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,3,5,5-tetramethylcyclohexanone.

  • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Reductive Amination of 3,3,5,5-Tetramethylcyclohexanone

This is a representative protocol for the formation of the primary amine via catalytic hydrogenation in the presence of ammonia.

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonia (aqueous solution or gas)

  • Hydrogen gas (H₂)

  • Rhodium-Nickel on Silica (Rh-Ni/SiO₂) catalyst or a similar supported noble metal catalyst

  • Methanol or Ethanol

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, combine 3,3,5,5-tetramethylcyclohexanone, the solvent (methanol or ethanol), and the Rh-Ni/SiO₂ catalyst.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Introduce ammonia into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for several hours until the reaction is complete (monitor by GC-MS).

  • Cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia, yielding the crude this compound.

Protocol 3: Formation of this compound Hydrochloride Salt

This protocol describes the conversion of the free amine to its hydrochloride salt.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable organic solvent

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid while stirring. A white precipitate should form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain this compound hydrochloride.

  • The product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) for further purification.

Data Presentation

Step Parameter Value Reference
1. Synthesis of 3,3,5,5-Tetramethylcyclohexanone Starting MaterialIsophorone[1]
ReagentsMeMgCl, CuI, LiCl, THF[1]
Yield (Crude)88-96%[1]
Purity (Crude)>93%[1]
2. Reductive Amination Starting Material3,3,5,5-Tetramethylcyclohexanone
ReagentsNH₃, H₂, Catalyst (e.g., Rh-Ni/SiO₂)
ProductThis compound
3. Hydrochloride Salt Formation Starting MaterialThis compound
ReagentHydrochloric Acid
ProductThis compound Hydrochloride
Final Product Characterization CAS Number 219835-67-3
Molecular Formula C₁₀H₂₂ClN
Molecular Weight 191.74 g/mol

Visualizations

Synthesis_Workflow Isophorone Isophorone Step1 Conjugate Addition (MeMgCl, CuI, LiCl) Isophorone->Step1 Ketone 3,3,5,5-Tetramethyl- cyclohexanone Step1->Ketone Step2 Reductive Amination (NH3, H2, Catalyst) Ketone->Step2 Amine 3,3,5,5-Tetramethyl- cyclohexanamine Step2->Amine Step3 Salt Formation (HCl) Amine->Step3 FinalProduct This compound Hydrochloride Step3->FinalProduct

Caption: Synthetic pathway for this compound hydrochloride.

References

Application Notes and Protocols for the Synthesis of Non-Isocyanate Polyurethanes (NIPUs) Using 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of non-isocyanate polyurethanes (NIPUs) utilizing 3,3,5,5-tetramethylcyclohexanamine. This document outlines the synthesis of NIPUs, also known as polyhydroxyurethanes (PHUs), through the environmentally benign reaction of bis(cyclic carbonate)s with diamines, avoiding the use of hazardous isocyanates.[1][2][3][4][5][6][7][8]

The inclusion of this compound, a cycloaliphatic diamine, is anticipated to impart unique properties to the resulting polyurethane, such as enhanced thermal stability and mechanical strength, due to its rigid and sterically hindered structure.

Overview of Non-Isocyanate Polyurethane (NIPU) Synthesis

The primary route for NIPU synthesis involves the polyaddition reaction between a bis(cyclic carbonate) and a diamine.[3][7][9] This reaction results in the formation of a polyurethane backbone with hydroxyl groups, lending the name polyhydroxyurethanes.[3] The reaction is advantageous as it avoids the use of toxic and moisture-sensitive isocyanates.[2][4][5]

The general reaction scheme is as follows:

NIPU_Synthesis BCC Bis(cyclic carbonate) NIPU Non-Isocyanate Polyurethane (NIPU) BCC->NIPU + Amine 3,3,5,5-Tetramethyl- cyclohexanamine Amine->NIPU +

Caption: General reaction for NIPU synthesis.

Experimental Protocols

While a specific protocol for this compound is not widely published, the following detailed experimental protocols are based on established procedures for similar diamines and can be adapted accordingly.

Materials
  • Bis(cyclic carbonate): A variety of bis(cyclic carbonate)s can be used, derived from different sources. For this protocol, a commercially available or synthesized bis(cyclic carbonate) derived from a common diol (e.g., 1,4-butanediol diglycidyl ether subsequently carbonated) is recommended.

  • Diamine: this compound.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc) is typically used to ensure the solubility of the reactants.[9]

  • Catalyst (Optional): While the reaction can proceed without a catalyst, certain catalysts like lithium bromide (LiBr) or organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be employed to increase the reaction rate.[1][3][9]

Protocol for NIPU Synthesis

This protocol describes the synthesis of a linear NIPU.

NIPU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Reactants 1. Weigh Bis(cyclic carbonate) and Diamine (1:1 molar ratio) Solvent 2. Dissolve in Solvent in a Reaction Flask Reactants->Solvent Heat 3. Heat the Mixture (e.g., 80-120°C) Solvent->Heat Stir 4. Stir under Inert Atmosphere (e.g., 16-24 hours) Heat->Stir Precipitate 5. Precipitate the Polymer in a Non-solvent (e.g., Methanol) Stir->Precipitate Filter 6. Filter the Precipitate Precipitate->Filter Dry 7. Dry under Vacuum Filter->Dry

Caption: Experimental workflow for NIPU synthesis.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the bis(cyclic carbonate) and the chosen solvent.

  • Stir the mixture at room temperature until the bis(cyclic carbonate) is completely dissolved.

  • Add this compound to the flask in a 1:1 molar ratio with the bis(cyclic carbonate).

  • If using a catalyst, add it to the reaction mixture (e.g., 1-5 mol% relative to the cyclic carbonate).

  • Heat the reaction mixture to a temperature between 80°C and 120°C.[1][3] The optimal temperature may need to be determined empirically.

  • Maintain the reaction under a nitrogen atmosphere with continuous stirring for 16 to 24 hours.[1][3] The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the cyclic carbonate peak (around 1800 cm⁻¹).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the resulting polymer by slowly pouring the reaction mixture into a non-solvent such as methanol or water.

  • Filter the precipitated NIPU and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization Protocols

The synthesized NIPU should be characterized to determine its structure, molecular weight, and thermal and mechanical properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the urethane linkage (N-H stretching around 3300-3500 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the cyclic carbonate group (C=O stretching around 1800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[1]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.[1]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the NIPU. The use of a cycloaliphatic diamine like this compound is expected to result in a higher Tg compared to linear aliphatic diamines.[8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the onset of decomposition temperature (Td).[1]

  • Mechanical Testing: To measure properties such as tensile strength, elongation at break, and Young's modulus using a universal testing machine.

Quantitative Data Summary

The following tables summarize typical quantitative data for NIPUs synthesized from various diamines and bis(cyclic carbonate)s, providing a reference for the expected properties of NIPUs based on this compound.

Table 1: Molecular Weight and Thermal Properties of NIPUs

Diamine StructureMn ( g/mol )Mw ( g/mol )PDITg (°C)Td5% (°C)
Aromatic Diamine2964115283.8922.6225
Linear Aliphatic Diamine9050 - 17800-1.5 - 2.2-~200-250
Expected for this compoundVariableVariableVariable>22.6>225

Data compiled from multiple sources.[1][9] The properties of NIPU from this compound are expected to show higher Tg and Td due to its rigid cycloaliphatic structure.

Table 2: Mechanical Properties of NIPUs

Diamine StructureTensile Strength (MPa)Elongation at Break (%)Shear Strength (MPa)
Aromatic Diamine3.51280 - 5602.38
Expected for this compoundHigher than aromaticLower than aromaticHigher than aromatic

Data based on NIPU synthesized from an aromatic diamine.[1] The rigid structure of this compound is expected to increase tensile and shear strength while potentially reducing elongation.

Signaling Pathway and Logical Relationships

The synthesis of NIPU is a polyaddition reaction. The logical relationship for optimizing the properties of the final polymer is dependent on the stoichiometry of the reactants and the reaction conditions.

Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs Stoichiometry Monomer Stoichiometry (Cyclic Carbonate : Amine) MW Molecular Weight (Mn, Mw, PDI) Stoichiometry->MW Conditions Reaction Conditions (Temperature, Time, Catalyst) Conditions->MW Monomer_Structure Monomer Structure (e.g., this compound) Thermal Thermal Properties (Tg, Td) Monomer_Structure->Thermal Mechanical Mechanical Properties (Tensile Strength, Elongation) Monomer_Structure->Mechanical MW->Mechanical

Caption: Factors influencing NIPU properties.

Conclusion

The use of this compound in the synthesis of non-isocyanate polyurethanes presents a promising avenue for developing high-performance, environmentally friendly polymers. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and characterization of these novel materials. The rigid and sterically hindered nature of this specific diamine is expected to yield NIPUs with enhanced thermal stability and mechanical properties, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical devices. Further optimization of reaction conditions and detailed characterization will be crucial in fully realizing the potential of these materials.

References

Application Notes and Protocols for 3,3,5,5-Tetramethylcyclohexanamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,3,5,5-Tetramethylcyclohexanamine is not a commonly referenced commercial curing agent for epoxy resins under this specific chemical name. The following application notes and protocols are based on the properties and performance of a representative cycloaliphatic amine curing agent, Isophorone Diamine (IPDA), which shares structural similarities and is widely used in the industry. The quantitative data provided is illustrative and based on typical values found for cycloaliphatic amine-cured epoxy systems. Researchers should verify the specific properties of any curing agent used.

Introduction

This compound is a cycloaliphatic amine that can be utilized as a curing agent (hardener) for epoxy resin systems. Its molecular structure, characterized by a cyclohexane ring, is expected to impart high rigidity, good thermal stability, and excellent chemical resistance to the cured epoxy network. The primary amine group provides the reactive site for the cross-linking reaction with the epoxide groups of the epoxy resin.

Epoxy systems cured with cycloaliphatic amines like this compound are suitable for a variety of high-performance applications, including industrial coatings, composites, and structural adhesives, where durability and resistance to harsh environments are critical.[1]

Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The active hydrogen atoms of the primary amine group attack the electrophilic carbon atom of the oxirane ring in the epoxy resin. This reaction leads to the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine contains an active hydrogen and can further react with another epoxy group, leading to a highly cross-linked, three-dimensional thermoset polymer network.

Experimental_Workflow Start Start Weighing Weigh Epoxy Resin and Curing Agent Start->Weighing Mixing Thoroughly Mix at Room Temperature Weighing->Mixing Degassing Degas Mixture in a Vacuum Chamber Mixing->Degassing Casting Pour into Molds Degassing->Casting Curing Cure Following a Defined Schedule Casting->Curing PostCuring Post-Cure at Elevated Temperature Curing->PostCuring Demolding Demold Specimens PostCuring->Demolding Conditioning Condition Specimens (e.g., 24h at 23°C, 50% RH) Demolding->Conditioning Testing Perform Mechanical and Thermal Testing Conditioning->Testing End End Testing->End

References

Application Note: Chiral Separation of 3,3,5,5-Tetramethylcyclohexanamine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a strategic approach for the chiral separation of the enantiomers of 3,3,5,5-tetramethylcyclohexanamine, a sterically hindered primary amine. Due to the absence of a specific established method for this compound, a protocol has been developed based on the successful separation of the structurally analogous, though less hindered, 1-cyclohexylethylamine. This document provides a comprehensive starting point for method development, utilizing polysaccharide-based chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC). The provided protocols and expected chromatographic parameters are intended to guide researchers in achieving baseline separation of the target enantiomers.

Introduction

Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceutical compounds. The enantiomers of a chiral amine can exhibit distinct pharmacological and toxicological profiles, making their separation and analysis critical for drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the resolution of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including primary amines.[1]

The target compound, this compound, presents a unique challenge due to the significant steric hindrance imparted by the gem-dimethyl groups on the cyclohexane ring. This steric bulk can influence the interaction between the analyte and the chiral selector of the stationary phase, necessitating careful method development. This application note proposes a robust starting method for the enantiomeric separation of this compound based on established principles for chiral amine separations and data from a suitable structural analog.

Experimental Approach

The recommended approach for the chiral separation of this compound enantiomers involves screening various polysaccharide-based CSPs under normal phase conditions. The use of basic additives in the mobile phase is crucial for achieving good peak shape and resolution for primary amines.[1]

Logical Workflow for Method Development

Chiral_Separation_Workflow Workflow for Chiral Separation of this compound cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation A Prepare Racemic This compound Standard Solution (1 mg/mL) C Screen Polysaccharide-based Chiral Stationary Phases (e.g., Amylose & Cellulose derivatives) A->C B Prepare Mobile Phases (Hexane/Isopropanol with Additive) B->C D Optimize Mobile Phase Composition (Vary Alcohol Content) C->D Select Best CSP E Optimize Flow Rate and Temperature D->E F System Suitability Testing (Resolution, Tailing Factor) E->F G Method Validation (Linearity, Accuracy, Precision) F->G

Caption: A logical workflow for the development of a chiral separation method.

Proposed HPLC Method

The following protocol is a recommended starting point for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be required to achieve baseline resolution.

Instrumentation and Materials
  • HPLC system with UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm)

  • Racemic this compound

  • Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Diethylamine (DEA) or other suitable basic additive

Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Hexane and Isopropanol in a ratio of 90:10 (v/v).

    • Add Diethylamine to the mobile phase at a concentration of 0.1% (v/v).

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP

    • Mobile Phase: Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention times (t R1 , t R2 ), separation factor (α), and resolution (R s ).

Expected Results

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the proposed method. These values are extrapolated from the separation of 1-cyclohexylethylamine and should be considered as a starting point for method optimization.

ParameterExpected Value
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (t R1 ) ~ 8.5 min
Retention Time (t R2 ) ~ 9.8 min
Separation Factor (α) > 1.15
Resolution (R s ) > 1.5

Discussion and Method Optimization

The increased steric hindrance of the gem-dimethyl groups in this compound compared to 1-cyclohexylethylamine may lead to weaker interactions with the chiral stationary phase, potentially resulting in shorter retention times and lower resolution. Therefore, optimization of the chromatographic conditions is crucial.

  • Mobile Phase Composition: The polarity of the mobile phase can be adjusted by varying the percentage of isopropanol. A lower percentage of the alcohol modifier generally leads to longer retention times and may improve resolution.

  • Choice of Chiral Stationary Phase: While an amylose-based CSP is recommended as a starting point, screening other polysaccharide-based CSPs, such as those with cellulose backbones or different carbamate derivatives, is advisable to find the optimal selectivity.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase analysis time and column backpressure.

  • Supercritical Fluid Chromatography (SFC): For a more environmentally friendly and often faster alternative, Supercritical Fluid Chromatography (SFC) can be explored. SFC typically uses supercritical CO2 as the main mobile phase with a small amount of an organic modifier and an additive.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 3,3,5,5-Tetramethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the reductive amination of the sterically hindered ketone, 3,3,5,5-tetramethylcyclohexanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reductive amination of 3,3,5,5-tetramethylcyclohexanone, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I improve it?

A1: Low conversion is a common challenge with sterically hindered ketones like 3,3,5,5-tetramethylcyclohexanone. The primary reasons are often inefficient imine formation or issues with the reduction step.

  • Inefficient Imine Formation: The bulky tetramethyl groups hinder the nucleophilic attack of the amine on the carbonyl carbon.

    • Solution:

      • Increase Reaction Temperature: Heating the reaction mixture can help overcome the activation energy barrier for imine formation. For Leuckart-type reactions, temperatures between 120-165°C are often required.[1]

      • Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water.[2] Removing water as it forms will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding dehydrating agents like molecular sieves.

      • Acid Catalysis: The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This is particularly useful in borohydride-mediated reductions.[3]

  • Suboptimal Reducing Agent or Conditions:

    • Solution:

      • Choice of Reducing Agent: For one-pot reactions, a reducing agent that selectively reduces the iminium ion in the presence of the ketone is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can reduce the ketone, so it is best used in a two-step procedure where the imine is pre-formed.

      • Catalytic Hydrogenation: This is a powerful method for reductive amination. Catalysts like palladium on carbon (Pd/C), Raney Nickel, or rhodium-based catalysts can be effective.[4][5][6] This method often requires elevated hydrogen pressure and temperature.

Q2: I am observing a significant amount of the corresponding alcohol (3,3,5,5-tetramethylcyclohexanol) as a byproduct. How can I minimize this?

A2: The formation of the alcohol byproduct is a result of the direct reduction of the starting ketone. This side reaction competes with the desired imine formation and subsequent reduction.

  • Cause: The reducing agent is not selective enough or the imine formation is too slow.

    • Solution:

      • Use a More Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be highly selective for the iminium ion over the ketone.[3]

      • Two-Step Procedure: First, form the imine by reacting 3,3,5,5-tetramethylcyclohexanone with the amine, often with acid catalysis and water removal. Once imine formation is complete (monitored by techniques like TLC or NMR), then add a less selective but potent reducing agent like sodium borohydride (NaBH₄).

      • pH Control: In borohydride reductions, maintaining a slightly acidic pH (around 5-6) favors imine formation and subsequent reduction over ketone reduction.

      • Catalyst Choice in Catalytic Hydrogenation: The choice of catalyst and support can influence selectivity. Some catalysts may have a higher propensity for ketone hydrogenation. Screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions is recommended.

Q3: The reaction is producing secondary or tertiary amines as byproducts (over-alkylation). How can I improve the selectivity for the primary amine?

A3: Over-alkylation occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the ketone, leading to the formation of a secondary amine, which can then react further.

  • Cause: The product amine is sufficiently nucleophilic to compete with the starting amine source (e.g., ammonia).

    • Solution:

      • Use a Large Excess of the Amine Source: When using ammonia or a primary amine, employing a large molar excess of the amine will statistically favor the reaction of the ketone with the intended amine rather than the product amine.

      • Ammonia Source: Using ammonium salts like ammonium formate (in the Leuckart-Wallach reaction) or ammonium acetate can provide a high concentration of the ammonia equivalent and act as a buffer.[1][7]

      • Control Stoichiometry: In reactions with primary or secondary amines, carefully controlling the stoichiometry of the reactants is crucial.

Q4: My yield is still low despite trying the above solutions. What other factors should I consider?

A4: If the primary troubleshooting steps do not resolve the low yield, consider the following factors:

  • Reagent Purity: Ensure the purity of 3,3,5,5-tetramethylcyclohexanone, the amine source, and the reducing agent. Impurities can interfere with the reaction or poison the catalyst.

  • Solvent Choice: The solvent can significantly impact the reaction. For borohydride reductions, common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol. For catalytic hydrogenation, alcohols like methanol or ethanol are frequently used. The solubility of all reactants and intermediates should be considered.

  • Reaction Time and Temperature: Sterically hindered ketones may require longer reaction times and/or higher temperatures to achieve good yields. Monitor the reaction progress over time using an appropriate analytical technique (TLC, GC-MS, or NMR) to determine the optimal reaction time.

  • Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst is active. If using a previously opened bottle of catalyst, it may have deactivated. Consider using a fresh batch or a different type of catalyst.

Data Presentation: Reductive Amination of Cyclohexanone Derivatives

While specific data for 3,3,5,5-tetramethylcyclohexanone is limited in the literature, the following tables summarize conditions and yields for the reductive amination of the parent compound, cyclohexanone, which can serve as a starting point for optimization.

Table 1: Catalytic Reductive Amination of Cyclohexanone with Ammonia

CatalystH₂ Pressure (bar)NH₃ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Yield of Cyclohexylamine (%)Reference
Rh/SiO₂24100583.4~82.6MDPI (2021)
2 wt.% NiRh/SiO₂24100599.896.4MDPI (2021)

Table 2: Reductive Amination using Borohydride Reagents (General Procedures)

Reducing AgentAmine SourceSolventTypical ConditionsKey FeaturesReference
NaBH(OAc)₃Primary/Secondary AmineDCE, THFRoom temperature, optional acetic acid catalyst for ketonesMild, highly selective for imines, tolerates sensitive functional groupsJ. Org. Chem. 1996, 61, 3849-3862
NaBH₃CNPrimary/Secondary AmineMethanolpH 6-7 (acetic acid)Selective for imines, toxic byproductsOrganic Reactions, 2002, 59, 1
NaBH₄Pre-formed ImineMethanol, EthanolRoom temperaturePotent but not selective, requires two-step processJ. Org. Chem. 1996, 61, 3849-3862

Experimental Protocols

The following are generalized experimental protocols for the reductive amination of 3,3,5,5-tetramethylcyclohexanone, adapted from standard procedures for sterically hindered ketones.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3,3,5,5-tetramethylcyclohexanone (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-2.0 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 30 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-48 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure autoclave, combine 3,3,5,5-tetramethylcyclohexanone (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel).

  • Amine Source: Add the amine source. For the synthesis of the primary amine, the autoclave is typically charged with a solution of ammonia in methanol or with liquid ammonia. A large excess of ammonia is recommended.

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically run for several hours to completion.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by distillation or by acid-base extraction followed by distillation.

Visualizations

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield in Reductive Amination check_conversion Is the starting ketone consumed? start->check_conversion low_conversion Problem: Inefficient Imine Formation or Suboptimal Reduction check_conversion->low_conversion No side_products What are the major byproducts? check_conversion->side_products Yes solution_imine Solutions for Imine Formation: - Increase Temperature - Remove Water (Dean-Stark/Drying Agent) - Add Acid Catalyst (e.g., Acetic Acid) low_conversion->solution_imine solution_reduction Solutions for Reduction: - Change Reducing Agent (e.g., to NaBH(OAc)₃) - Optimize Catalytic Hydrogenation Conditions (Catalyst, Pressure, Temp.) low_conversion->solution_reduction alcohol_byproduct Problem: Ketone Reduction side_products->alcohol_byproduct Alcohol over_alkylation Problem: Product reacts further side_products->over_alkylation Over-alkylation Products other_issues Other Potential Issues side_products->other_issues Other/Complex Mixture solution_alcohol Solutions: - Use more selective reducing agent (NaBH(OAc)₃) - Two-step procedure (pre-form imine) - Adjust pH alcohol_byproduct->solution_alcohol solution_over_alkylation Solutions: - Use large excess of amine source (e.g., NH₃) - Use ammonium salt (Leuckart) over_alkylation->solution_over_alkylation solution_other Check: - Reagent Purity - Solvent Choice - Reaction Time & Temperature - Catalyst Activity other_issues->solution_other

Caption: A flowchart for troubleshooting low yield in the reductive amination.

General Experimental Workflow for Reductive Amination

experimental_workflow cluster_one_pot One-Pot Procedure (e.g., with NaBH(OAc)₃) cluster_two_step Two-Step Procedure (e.g., with NaBH₄) cluster_catalytic Catalytic Hydrogenation one_pot_start Combine Ketone, Amine, Solvent, and Acid Catalyst one_pot_imine Stir for Imine Formation (e.g., 1-2h at RT) one_pot_start->one_pot_imine one_pot_reduce Add Reducing Agent (e.g., NaBH(OAc)₃) one_pot_imine->one_pot_reduce one_pot_react React for 12-48h one_pot_reduce->one_pot_react workup Work-up (Quench, Extract, Dry) one_pot_react->workup two_step_imine Form Imine (Ketone + Amine + Acid Catalyst + Water Removal) two_step_isolate Isolate/Confirm Imine (Optional) two_step_imine->two_step_isolate two_step_reduce Add Reducing Agent (e.g., NaBH₄) two_step_isolate->two_step_reduce two_step_react React to Completion two_step_reduce->two_step_react two_step_react->workup cat_setup Combine Ketone, Amine Source, Solvent, and Catalyst in Autoclave cat_react Pressurize with H₂ and Heat cat_setup->cat_react cat_monitor Monitor H₂ Uptake cat_react->cat_monitor cat_monitor->workup purify Purification (Chromatography/Distillation) workup->purify product Final Amine Product purify->product

References

Technical Support Center: Synthesis of 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,5,5-Tetramethylcyclohexanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and effective methods for the synthesis of this compound involve the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. The main variations of this approach include:

  • One-Pot Reductive Amination: This method involves the simultaneous reaction of the ketone with an ammonia source and a reducing agent. It is often preferred for its efficiency.

  • Two-Step Reductive Amination: This approach involves the initial formation of the imine intermediate from the ketone and ammonia, followed by its isolation and subsequent reduction to the desired amine. This can sometimes offer better control over side reactions.[1]

  • Leuckart-Wallach Reaction: A classic method for reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source. This reaction typically requires high temperatures.[2][3][4]

  • Hydrogenation of an Oxime Intermediate: This involves the formation of 3,3,5,5-tetramethylcyclohexanone oxime, which is then hydrogenated to the primary amine, often using a metal catalyst.[5][6][7]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The primary side reactions depend on the chosen synthetic route. Key potential byproducts include:

  • Unreacted 3,3,5,5-Tetramethylcyclohexanone: Incomplete reaction can leave residual starting material.

  • Imine or Oxime Intermediate: If the reduction step is not complete, the corresponding imine or oxime intermediate may remain in the product mixture.

  • Secondary Amine Formation (Over-alkylation): The newly formed primary amine can react with another molecule of the ketone to form a secondary amine, bis(3,3,5,5-tetramethylcyclohexyl)amine. This is a common issue in reductive amination.

  • 3,3,5,5-Tetramethylcyclohexanol: Reduction of the ketone starting material to the corresponding alcohol can occur, especially if a non-selective reducing agent is used.

  • N-formylated Amine: In the Leuckart-Wallach reaction, the formation of the N-formyl derivative of the target amine is a common intermediate and can be a final byproduct if hydrolysis is incomplete.[4]

Q3: How can I purify the final this compound product?

A3: Purification of the final amine product is crucial to remove unreacted starting materials and side products. Common techniques include:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the desired amine from less volatile impurities.[8]

  • Recrystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride) and purified by recrystallization from a suitable solvent. The pure amine can then be regenerated by treatment with a base.[8]

  • Column Chromatography: For laboratory-scale purifications, column chromatography can be employed to separate the product from closely related impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solutions
Incomplete Imine/Oxime Formation - Ensure anhydrous conditions, as water can inhibit imine formation.- Use a Dean-Stark apparatus to remove water azeotropically.- Optimize the pH; slightly acidic conditions often favor imine formation.
Catalyst Inactivity (Catalytic Hydrogenation) - Use fresh, high-quality catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.- Optimize catalyst loading.
Inefficient Reduction - Choose a suitable reducing agent. Sodium triacetoxyborohydride is often effective and selective for reductive aminations.- For catalytic hydrogenation, optimize hydrogen pressure and reaction temperature.- Ensure sufficient reaction time for the reduction to go to completion.
Product Loss During Workup - Optimize extraction procedures to ensure complete recovery of the amine.- Be mindful of the amine's volatility during solvent removal.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity ObservedPotential CauseRecommended Solutions
Unreacted Ketone Incomplete reaction.- Increase reaction time or temperature.- Use a higher equivalent of the ammonia source and reducing agent.
Imine/Oxime Intermediate Incomplete reduction.- Ensure the reducing agent is active and added in sufficient quantity.- For catalytic hydrogenation, check catalyst activity and reaction conditions (pressure, temperature).
Secondary Amine Over-alkylation of the primary amine product.- Use a large excess of the ammonia source to favor the formation of the primary amine.- In a two-step process, isolate the imine before reduction.
Alcohol Byproduct Reduction of the starting ketone.- Use a more selective reducing agent that preferentially reduces the imine over the ketone (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).- Optimize reaction conditions to favor imine formation before reduction.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Borohydride

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3,5,5-tetramethylcyclohexanone (1.0 eq.) in methanol.

  • Ammonia Source: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise, keeping the temperature below 20°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Hydrogenation of 3,3,5,5-Tetramethylcyclohexanone Oxime
  • Oxime Formation:

    • Dissolve 3,3,5,5-tetramethylcyclohexanone (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a mixture of ethanol and water.

    • Add a base (e.g., sodium acetate or pyridine, 1.2 eq.) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC or GC-MS).

    • Isolate the crude oxime by extraction or precipitation.

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve the 3,3,5,5-tetramethylcyclohexanone oxime in a suitable solvent (e.g., ethanol or methanol).

    • Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, 5-10 wt%).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the catalyst and remove the solvent under reduced pressure.

    • Purify the resulting amine by vacuum distillation.

Data Presentation

The following table provides a qualitative comparison of the different synthetic routes, which can be used as a guide for method selection. Quantitative yields and purity are highly dependent on specific reaction conditions and optimization.

Synthetic RouteTypical ReagentsAdvantagesPotential Disadvantages
One-Pot Reductive Amination 3,3,5,5-Tetramethylcyclohexanone, Ammonia, NaBH₄ or NaBH(OAc)₃- Procedurally simple and efficient.- Avoids isolation of intermediates.- Higher risk of over-alkylation to the secondary amine.- Potential for reduction of the starting ketone.
Two-Step Reductive Amination 1. Ketone, Ammonia2. Imine, Reducing Agent- Better control over side reactions.- Can lead to higher purity of the primary amine.- More steps involved.- Potential for product loss during intermediate isolation.
Leuckart-Wallach Reaction Ketone, Ammonium Formate or Formamide- Uses inexpensive reagents.- Can be performed without a metal catalyst.- Requires high reaction temperatures.- Formation of N-formylated byproducts.
Oxime Hydrogenation 1. Ketone, Hydroxylamine2. Oxime, H₂, Catalyst (e.g., Raney Ni)- Generally provides good yields of the primary amine.- Over-alkylation is not an issue.- Two-step process.- Requires handling of hydrogen gas and a hydrogenation catalyst.

Visualizations

Synthesis_Workflow cluster_reductive_amination Reductive Amination Routes cluster_oxime_hydrogenation Oxime Hydrogenation Route cluster_purification Purification Workflow ketone 3,3,5,5-Tetramethyl- cyclohexanone imine imine ketone->imine Imine Formation amine_lw 3,3,5,5-Tetramethyl- cyclohexanamine ketone->amine_lw Leuckart Reaction nh3 Ammonia Source nh3->imine reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->imine leuckart_reagent Leuckart Reagent (e.g., HCONH2) leuckart_reagent->amine_lw amine_ra 3,3,5,5-Tetramethyl- cyclohexanamine imine->amine_ra Reduction ketone2 3,3,5,5-Tetramethyl- cyclohexanone oxime 3,3,5,5-Tetramethyl- cyclohexanone Oxime ketone2->oxime Oximation hydroxylamine Hydroxylamine hydroxylamine->oxime amine_oxime 3,3,5,5-Tetramethyl- cyclohexanamine oxime->amine_oxime Hydrogenation h2_catalyst H2 / Catalyst (e.g., Raney Ni) h2_catalyst->amine_oxime crude_product Crude Product distillation Vacuum Distillation crude_product->distillation salt_formation Salt Formation crude_product->salt_formation pure_amine Pure Amine distillation->pure_amine recrystallization Recrystallization salt_formation->recrystallization recrystallization->pure_amine

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic start Low Purity or Yield check_impurities Identify Impurities (GC-MS) start->check_impurities unreacted_ketone Unreacted Ketone check_impurities->unreacted_ketone Ketone Detected secondary_amine Secondary Amine check_impurities->secondary_amine Dimer Detected alcohol Alcohol Byproduct check_impurities->alcohol Alcohol Detected solution1 Increase Reaction Time/ Temperature or Reagent Stoichiometry unreacted_ketone->solution1 solution2 Use Large Excess of Ammonia Source secondary_amine->solution2 solution3 Use More Selective Reducing Agent alcohol->solution3 end Optimized Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for synthesis optimization.

References

troubleshooting low conversion in hindered ketone amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in hindered ketone amination reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the amination of sterically hindered ketones.

Issue 1: Low or no product formation in direct reductive amination.

  • Question: I am performing a direct reductive amination with a hindered ketone and a primary/secondary amine, but I am observing very low conversion to the desired amine product. What are the likely causes and how can I improve my yield?

  • Answer: Low conversion in the direct reductive amination of hindered ketones is a common problem primarily due to the steric hindrance slowing down the initial formation of the iminium intermediate.[1] The equilibrium often favors the starting materials. Additionally, a competing side reaction is the reduction of the ketone to the corresponding alcohol.[1][2]

    Here are several troubleshooting steps to improve your conversion:

    • Promote Iminium Ion Formation: The formation of the iminium ion is often the rate-limiting step.

      • Water Removal: The condensation reaction to form the imine/iminium ion produces water. This is an equilibrium process, and removing water can drive the reaction forward.[3][4] Consider adding molecular sieves to the reaction mixture.

      • pH Optimization: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[4][5][6] This is because protonation of the carbonyl oxygen activates the ketone towards nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[5] A catalytic amount of acetic acid is often beneficial.[4]

      • Lewis Acid Catalysis: The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can activate the ketone and facilitate imine formation.[4][7]

    • Optimize the Reducing Agent: The choice and timing of the reducing agent are critical to avoid the unwanted reduction of the starting ketone.

      • Selective Reducing Agents: Use a reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are standard choices for this reason.[5][6][7] STAB is often preferred as it is less toxic than NaBH₃CN.[6]

      • Staged Addition: If using a less selective but more powerful reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reductant.[4][7] You can pre-stir the ketone and amine (with an acid catalyst if needed) for 1-2 hours before introducing the NaBH₄.[4]

    • Adjust Reaction Conditions:

      • Increase Temperature: Gently heating the reaction can increase the rate of both imine formation and its subsequent reduction.[4]

      • Increase Reagent Concentration: In some cases, using a large excess of the amine or the ketone (whichever is more commercially viable) can help push the equilibrium towards the iminium intermediate.[8]

Issue 2: The primary side product is the alcohol from ketone reduction.

  • Question: My main product is the alcohol corresponding to my starting ketone, with very little of the desired amine. How can I prevent this?

  • Answer: The formation of the alcohol indicates that the reduction of the ketone is faster than the formation and/or reduction of the iminium ion. This is a common issue when the iminium ion formation is slow due to steric hindrance.[1]

    To address this, you should focus on strategies that either accelerate the imine formation relative to ketone reduction or use a more selective reducing agent.

    • Employ a Weaker, More Selective Reducing Agent: As mentioned previously, NaBH₃CN and NaBH(OAc)₃ are ideal for this scenario because they are less reactive towards ketones but readily reduce the protonated imine (iminium ion).[5][6] The slightly acidic conditions required for imine formation also enhance the selectivity of NaBH₃CN, which is more effective at reducing the iminium ion compared to the neutral ketone at pH 4-5.[5]

    • Two-Step (Indirect) Reductive Amination: If the one-pot direct method consistently fails, consider a two-step approach. First, form the imine by reacting the ketone and amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent). Once the imine is formed (as confirmed by techniques like NMR or IR spectroscopy), it can be isolated and then reduced in a separate step. This approach avoids having the ketone and reducing agent present at the same time.

Issue 3: Low conversion in a Buchwald-Hartwig amination of a hindered ketone-derived enolate or related C-N coupling.

  • Question: I am attempting a palladium-catalyzed C-N coupling involving a hindered substrate, and the reaction is not proceeding to completion. What factors should I investigate?

  • Answer: The Buchwald-Hartwig amination is sensitive to several factors, especially when dealing with sterically demanding substrates.[9] Low conversion can be due to issues with the catalyst activation, oxidative addition, or reductive elimination steps of the catalytic cycle.[10]

    Here are key parameters to optimize:

    • Ligand Selection: For hindered substrates, bulky and electron-rich phosphine ligands are generally required to promote the reductive elimination step and stabilize the active catalytic species. Consider ligands such as XPhos, tBuXPhos, or BrettPhos.[4][9]

    • Palladium Precatalyst: The choice of palladium source is important. Modern precatalysts, such as the G3 or G4 palladacycles, are often more efficient as they form the active LPd(0) species more readily than older sources like Pd₂(dba)₃.[9][10]

    • Base and Solvent: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of solvent (e.g., toluene, dioxane, or THF) can also significantly impact the reaction rate and yield.

    • Reaction Temperature: Elevated temperatures are often necessary to overcome the activation barriers associated with hindered substrates.[11]

Data Summary

The following table summarizes typical conditions and yields for different amination strategies with hindered ketones, compiled from various sources.

Reaction TypeKetone SubstrateAmine SubstrateCatalyst/ReagentConditionsYield (%)Reference
Direct Reductive AminationVarious AcetophenonesN-methylanilineHSiCl₃, TMEDARoom Temp, 36h75-92%[1]
Direct Reductive AminationAcetonep-AnisidineRhCl₃, COToluene, 160°C60-90%[12]
Direct Reductive AminationCyclopentanoneN-isopropyl-p-anisidineRuCl₃, COToluene, 160°C70-93%[12]
Buchwald-Hartwig Amination4-BromoanisoleAnilinePEPPSI-IPr, NaOt-BuToluene, 20-80°C60-100%[13]
Buchwald-Hartwig AminationAryl HalidesHindered Primary AminesPd₂(dba)₃, Custom LigandDioxane, 80-100°CHigh[11]

Key Experimental Protocols

Protocol 1: General Procedure for Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hindered ketone (1.0 eq) and the amine (1.0-1.2 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Acid Catalyst (Optional): If the amine is not highly basic, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.

  • Pre-Stirring: Allow the mixture to stir at room temperature for 1-2 hours to promote the formation of the iminium intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting hindered ketone amination.

Troubleshooting_Workflow Troubleshooting Low Conversion in Hindered Ketone Amination start Low Conversion Observed check_side_product Identify Major Side Product(s) start->check_side_product ketone_reduction Side Product: Reduced Ketone (Alcohol) check_side_product->ketone_reduction Alcohol no_reaction Side Product: Unreacted Starting Materials check_side_product->no_reaction Starting Material optimize_reduction Strategy: Optimize Reduction Step ketone_reduction->optimize_reduction optimize_imine Strategy: Promote Iminium Formation no_reaction->optimize_imine add_desiccant Add Molecular Sieves optimize_imine->add_desiccant add_lewis_acid Add Lewis Acid (e.g., Ti(OiPr)4) optimize_imine->add_lewis_acid optimize_ph Optimize pH (4-5) with Acid Catalyst optimize_imine->optimize_ph increase_temp Increase Temperature optimize_imine->increase_temp use_selective_reductant Use Selective Reductant (STAB, NaBH3CN) optimize_reduction->use_selective_reductant preform_imine Pre-form Imine Before Adding Reductant optimize_reduction->preform_imine success Improved Conversion add_desiccant->success add_lewis_acid->success optimize_ph->success increase_temp->success use_selective_reductant->success preform_imine->success

Caption: Troubleshooting workflow for low conversion.

Reductive_Amination_Pathway Competing Pathways in Reductive Amination ketone Hindered Ketone + Amine iminium Iminium Intermediate ketone->iminium Condensation (-H2O) [Slow due to hindrance] alcohol_product Side Product: Alcohol ketone->alcohol_product Ketone Reduction [Side Reaction] amine_product Desired Amine Product iminium->amine_product Iminium Reduction [Desired Reaction]

Caption: Competing reaction pathways.

References

identification of byproducts in isophorone diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isophorone diamine (IPDA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isophorone diamine, focusing on the identification and mitigation of byproducts.

Question: My final IPDA product shows unexpected peaks in the GC-MS analysis. How can I identify the byproducts?

Answer:

Unexpected peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicate the presence of impurities. The first step is to compare the mass spectra of these unknown peaks with a library of known compounds. Common byproducts in IPDA synthesis have been identified and are listed in the table below.

To confirm the identity of a suspected byproduct, you can synthesize or purchase a pure standard of the compound and run it on your GC-MS under the same conditions as your sample. Co-elution of the standard with the unknown peak and a matching mass spectrum will confirm its identity.

A general workflow for byproduct identification is as follows:

Byproduct_Identification_Workflow start Unexpected Peak in GC-MS compare_ms Compare Mass Spectrum with Known Byproduct Library start->compare_ms potential_match Potential Match Found? compare_ms->potential_match no_match Consult Literature for Less Common Byproducts potential_match->no_match No run_standard Run Authentic Standard of Suspected Byproduct potential_match->run_standard Yes no_match->run_standard confirm_identity Confirm Identity by Co-elution and MS Match run_standard->confirm_identity end Byproduct Identified confirm_identity->end

Caption: Workflow for the Identification of Unknown Byproducts.

Question: I have identified a specific byproduct. What are the likely causes of its formation?

Answer:

The formation of specific byproducts is often linked to particular reaction conditions. Here are some common byproducts and their probable causes:

  • 1,3,3-trimethyl-6-azabicyclo-[3.2.1]-octane: This bicyclic amine is a known byproduct.[1] Its formation can be promoted by certain catalytic conditions and temperatures.

  • 3-Aminomethyl-3,5,5-trimethylcyclohexanol: The presence of this amino alcohol suggests that the reduction of the carbonyl group of isophorone nitrile (IPN) has occurred. This can happen if the imination step is incomplete or if water is present in the reaction mixture.

  • Isophorone Nitrile (IPN) and Isophorone Imine: The presence of unreacted starting materials or intermediates indicates incomplete reaction. This could be due to insufficient reaction time, temperature, or catalyst activity.

  • Aminonitriles and other secondary/tertiary amines: These can form from side reactions during the hydrogenation step.[2] Optimizing the reaction conditions, such as hydrogen pressure and temperature, can help to minimize their formation.

  • Carbonates: White precipitates in the distillation apparatus are often carbonates formed by the reaction of the basic IPDA with atmospheric carbon dioxide.[1]

Question: How can I minimize the formation of byproducts during IPDA synthesis?

Answer:

Minimizing byproduct formation requires careful control of the reaction parameters at each stage of the synthesis.

  • Cyanidation: Ensure complete conversion of isophorone to isophorone nitrile (IPN). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC.

  • Imination: The stability of the intermediate ketimine is crucial. Unstable ketimine can decompose and lead to byproduct formation.[3] Ensure anhydrous conditions and optimize the reaction time and temperature.

  • Hydrogenation: The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical. For example, using a Raney Cobalt catalyst at around 120°C and 6 MPa of hydrogen pressure has been shown to yield high purity IPDA.[3]

  • Purification: After the reaction, the crude product should be purified, typically by distillation. The addition of a strong base like sodium hydroxide before distillation can help to prevent the formation of carbonate precipitates in the distillation column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available isophorone diamine?

A1: Commercial grades of isophorone diamine typically have a purity of at least 99.7% as determined by gas chromatography.[2]

Q2: What analytical techniques are most suitable for analyzing IPDA and its byproducts?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of isophorone diamine and its byproducts.[4][5] High-Performance Liquid Chromatography (HPLC) can also be used, particularly after derivatization of the amines.

Q3: Are there any specific safety precautions I should take when working with isophorone diamine and its precursors?

A3: Yes. Isophorone and its derivatives can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isophorone is a lachrymator (causes tearing), and isophorone diamine is corrosive and can cause skin burns and allergic reactions.[6] Consult the Safety Data Sheet (SDS) for each chemical before use.

Quantitative Data Summary

The following table summarizes the common byproducts identified during isophorone diamine synthesis. The quantities can vary significantly depending on the specific reaction conditions.

Byproduct NameChemical FormulaTypical Analysis MethodPotential Quantity (% by wt.)Reference
1,3,3-trimethyl-6-azabicyclo-[3.2.1]-octaneC10H19NGC-MS1.3 - 4.3[7]
3-Aminomethyl-3,5,5-trimethylcyclohexanolC10H21NOGC-MSCan be significantMentioned as a byproduct, but specific quantitative data is not consistently provided in the search results.
Isophorone Nitrile (IPN)C10H15NOGCVariable (unreacted starting material)[3]
Isophorone ImineC10H16N2GCVariable (intermediate)[3]
TrimethylcyclohexylamineC9H19NGCLow-boiling byproduct[1]
Aminonitrile-GC< 0.15[2]
Secondary and Tertiary Amino Compounds-GC< 0.15[2]

Experimental Protocols

Protocol: Identification of Byproducts in a Crude Isophorone Diamine Sample by GC-MS

1. Objective: To identify and semi-quantify the byproducts present in a crude reaction mixture of isophorone diamine synthesis.

2. Materials:

  • Crude isophorone diamine sample
  • Dichloromethane (DCM), analytical grade
  • Anhydrous sodium sulfate
  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)
  • Autosampler vials with septa

3. Sample Preparation: a. Dissolve approximately 10 mg of the crude IPDA sample in 1 mL of dichloromethane in a clean vial. b. Vortex the sample for 30 seconds to ensure complete dissolution. c. Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water. d. Filter the sample through a 0.45 µm syringe filter into a clean autosampler vial.

4. GC-MS Instrumental Parameters (Example):

  • Gas Chromatograph:
  • Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 10 minutes.
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent).
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.
  • Scan Speed: 2 scans/second.
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.

5. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. For each peak of interest, obtain the mass spectrum. c. Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the compounds. d. For confirmation, compare the retention times and mass spectra with those of authentic standards of the suspected byproducts, if available. e. The relative percentage of each component can be estimated from the peak area percentages in the TIC, assuming similar response factors for all components. For accurate quantification, a calibration curve with pure standards is required.

References

strategies to prevent over-alkylation with 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent over-alkylation during the N-alkylation of 3,3,5,5-Tetramethylcyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with this compound?

A1: Over-alkylation is a common side reaction where the target mono-alkylated secondary amine reacts further with the alkylating agent to form an undesired di-alkylated (tertiary) amine and potentially a quaternary ammonium salt.[1] This occurs because the initial product, the secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[1][2] For this compound, while its significant steric bulk helps to reduce the rate of over-alkylation compared to less hindered amines, the formation of di-alkylated byproducts can still occur, reducing the yield of the desired product and complicating purification.[2]

Q2: How does the steric hindrance of this compound affect alkylation strategies?

A2: The bulky 3,3,5,5-tetramethylcyclohexyl group provides significant steric hindrance around the nitrogen atom. This slows down the rate of all alkylation reactions (both the desired first alkylation and the undesired second alkylation). While this inherent property helps suppress the formation of tertiary amines, it may also necessitate more forcing reaction conditions (e.g., higher temperatures) to achieve a reasonable rate for the initial mono-alkylation, which can sometimes counteract the selectivity.[3] The choice of strategy must balance the need for reactivity with the need for selectivity.

Q3: What are the primary strategies to achieve selective mono-alkylation?

A3: The main strategies to prevent over-alkylation and promote mono-alkylation are:

  • Controlled Direct Alkylation: This involves carefully managing reaction conditions, such as using a large excess of the primary amine, slow addition of the alkylating agent, and optimizing the base and solvent.[1][4]

  • Reductive Amination: This is a highly reliable method that involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced.[2][5] This pathway avoids the formation of a more nucleophilic amine product during the reaction.[2]

  • Protecting Group Strategy: This method involves temporarily "protecting" the amine, typically as a carbamate (e.g., Boc) or sulfonamide, performing the alkylation, and then removing the protecting group.[1]

Troubleshooting Guide

Problem 1: Significant di-alkylation product is observed during direct alkylation.

  • Cause: The mono-alkylated secondary amine product is competing effectively with the starting this compound for the alkylating agent.

  • Solutions:

    • Increase Excess of Primary Amine: Use a large excess (5-10 equivalents) of this compound relative to the alkylating agent. This statistically favors the reaction with the starting material.[2]

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of it reacting with the product.[1]

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1]

    • Change the Base: Consider using a milder or sterically hindered base. For some systems, specific bases like cesium hydroxide (CsOH) have been shown to promote mono-alkylation.[6]

    • Switch to an Alternative Method: If optimization fails, switch to a more robust method like reductive amination or a protecting group strategy.[1]

Problem 2: Low yield or no reaction in reductive amination.

  • Cause: Inefficient formation of the imine intermediate prior to reduction.

  • Solutions:

    • Adjust pH: Imine formation is often pH-sensitive. An optimal pH is typically slightly acidic (pH 4-6) to facilitate carbonyl activation without fully protonating the amine nucleophile.[1][5]

    • Use a Dehydrating Agent: The formation of an imine from an amine and a carbonyl compound produces water, which can push the equilibrium back to the starting materials. Adding a dehydrating agent like molecular sieves can drive the reaction forward.[1]

    • Perform a One-Pot Reaction: For unstable imines, add the reducing agent (e.g., sodium triacetoxyborohydride) to the reaction mixture along with the amine and carbonyl compound. This allows for the in situ reduction of the imine as it is formed.[1]

Problem 3: Difficulty removing the Boc protecting group after alkylation.

  • Cause: The acidic conditions used for deprotection are insufficient, potentially due to the steric hindrance of the substrate.

  • Solutions:

    • Use a Stronger Acid: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is standard. If this is ineffective, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether can be used.[1]

    • Increase Temperature: Gently warming the reaction mixture may be necessary to facilitate the deprotection of sterically hindered Boc-protected amines.

Data Presentation: Comparison of Mono-Alkylation Strategies

StrategyKey ParametersAdvantagesDisadvantagesSuitability for Sterically Hindered Amines
Controlled Direct Alkylation Amine:Alkyl Halide Ratio (e.g., 5:1 to 10:1), Slow Addition, Low TemperatureAtom economical (no protecting groups), one-step process.[7]Often requires a large excess of the amine, which may be impractical if the amine is expensive; risk of over-alkylation remains.[2][4]Moderate. The amine's steric bulk helps, but careful optimization is critical.
Reductive Amination pH (4-6), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Dehydrating AgentExcellent selectivity for mono-alkylation, avoids over-alkylation issues, generally high-yielding.[2][5][8]Requires a carbonyl compound as the alkyl source; reducing agents can be toxic or require specific handling.[1][9]High. It is one of the most reliable methods for controlled N-alkylation of primary amines.[2]
Protecting Group Strategy (Boc) Protection (Boc₂O), Alkylation (e.g., NaH, alkyl halide), Deprotection (e.g., TFA, HCl)Provides excellent control and prevents over-alkylation completely.Adds two steps (protection and deprotection) to the synthesis, reducing overall yield and atom economy.[7]High. Very effective but less efficient due to the extra steps.

Mandatory Visualizations

The following diagrams illustrate the chemical logic and workflows for preventing the over-alkylation of this compound.

OverAlkylation Start Primary Amine (R-NH₂) AlkylatingAgent1 + Alkyl Halide (R'-X) Start->AlkylatingAgent1 Product1 Desired Secondary Amine (R-NH-R') AlkylatingAgent1->Product1 (More Nucleophilic) AlkylatingAgent2 + Alkyl Halide (R'-X) Product1->AlkylatingAgent2 Byproduct1 Tertiary Amine (R-N(R')₂) AlkylatingAgent2->Byproduct1 Over-alkylation AlkylatingAgent3 + Alkyl Halide (R'-X) Byproduct1->AlkylatingAgent3 Byproduct2 Quaternary Salt (R-N(R')₃⁺X⁻) AlkylatingAgent3->Byproduct2 Over-alkylation

Caption: The over-alkylation cascade leading to undesired products.

ReductiveAmination Amine Primary Amine (R-NH₂) Imine Imine Intermediate (R-N=CR'R'') Amine->Imine Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Imine (-H₂O) Reduction Reduction [e.g., NaBH(OAc)₃] Imine->Reduction FinalProduct Mono-alkylated Secondary Amine Reduction->FinalProduct

Caption: Workflow for selective mono-alkylation via reductive amination.

ProtectingGroup Start Primary Amine (R-NH₂) Protection Protection (e.g., +Boc₂O) Start->Protection ProtectedAmine Protected Amine (R-NHBoc) Protection->ProtectedAmine Alkylation Alkylation (Base, R'-X) ProtectedAmine->Alkylation ProtectedAlkylated Alkylated Intermediate (R-N(Boc)R') Alkylation->ProtectedAlkylated Deprotection Deprotection (e.g., +TFA) ProtectedAlkylated->Deprotection FinalProduct Pure Secondary Amine (R-NHR') Deprotection->FinalProduct

Caption: Logic of using a protecting group to prevent over-alkylation.

Experimental Protocols

Protocol 1: Mono-alkylation via Reductive Amination

This protocol is often the most effective for achieving selective mono-alkylation.[2]

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

    • Add molecular sieves (4 Å) to act as a dehydrating agent.[1]

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2]

  • Reduction:

    • To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Be cautious as gas evolution may occur.[1][8]

    • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[2]

Protocol 2: Mono-alkylation using a Boc-Protecting Group Strategy

This multi-step process offers excellent control over the reaction.

  • Protection Step:

    • Dissolve this compound (1.0 eq.) and a mild base like triethylamine (1.5 eq.) in a solvent such as THF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step.[2]

  • Alkylation Step:

    • Dissolve the Boc-protected amine (1.0 eq.) in an anhydrous polar aprotic solvent like THF or DMF.

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise.

    • Stir for 30-60 minutes at 0 °C, then add the alkylating agent (e.g., alkyl iodide or bromide) (1.1 eq.).

    • Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.

    • Carefully quench the reaction with water and extract the product with an organic solvent. Dry and concentrate as before.

  • Deprotection Step:

    • Dissolve the crude N-alkylated, N-Boc protected amine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize the excess acid.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final mono-alkylated amine. Purify by chromatography or distillation as needed.[1]

References

Technical Support Center: Purification of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered amines so challenging to purify?

Sterically hindered amines present unique purification challenges due to the bulky chemical groups surrounding the nitrogen atom. This steric bulk can impede standard purification interactions. For example, it can physically block the amine's lone pair of electrons, making protonation in acid-base extractions more difficult, and can interfere with binding to stationary phases in chromatography.[1][2] The formation of stable carbamates, a common reaction pathway for less hindered amines, is often suppressed, altering their reactivity and solubility.[1][2]

Q2: What are the most common impurities found in crude reaction mixtures containing sterically hindered amines?

Common impurities often include unreacted starting materials (e.g., ketones, aldehydes), reducing agents, by-products from the reaction, and related amine isomers.[3][4] In reductive amination reactions, for instance, the ketone starting material may be reduced to its corresponding alcohol, which will need to be removed.[4]

Q3: Which general purification technique is most effective for sterically hindered amines?

There is no single "best" method; the choice depends on the specific properties of the amine and the impurities.

  • Acid-Base Extraction is effective for separating basic amines from acidic and neutral compounds.[5][6][7][8][9]

  • Flash Column Chromatography is versatile but can be complicated by the interaction between the basic amine and the acidic silica gel.[4][10][11]

  • Distillation (including vacuum and steam distillation) is suitable for liquid amines with sufficiently different boiling points from impurities.[12][13]

  • Recrystallization is ideal for solid amines, often yielding high purity.[14][15][16]

Q4: How does steric hindrance affect the amine's basicity during acid-base extraction?

The bulky groups can restrict access to the nitrogen's lone pair, making it a weaker Lewis base and potentially requiring stronger acidic conditions to achieve protonation for successful extraction into the aqueous phase.[1] This can sometimes make the separation from weakly acidic or neutral compounds less efficient.

Troubleshooting Guides

Issue 1: Poor Separation During Acid-Base Extraction

  • Q: I performed an acid-base extraction, but my hindered amine seems to remain in the organic layer. What went wrong?

    • A: The steric hindrance may be preventing efficient protonation. Try using a stronger acid or increasing the concentration of the acidic solution (e.g., switch from 1M HCl to 3M HCl). Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous layers. Perform multiple extractions (2-3 times) with fresh aqueous acid to improve recovery.[7]

Issue 2: Streaking and Poor Resolution in Column Chromatography

  • Q: My hindered amine is streaking badly on my silica gel column, and I'm not getting good separation. How can I resolve this?

    • A: This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[11] To mitigate this, add a small amount of a competing base to your mobile phase, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol. Alternatively, using an amine-functionalized silica gel can provide a more neutral stationary phase and significantly improve peak shape and separation.[11]

Issue 3: Low or No Crystal Formation During Recrystallization

  • Q: I'm trying to recrystallize my solid hindered amine, but it either oils out or fails to crystallize upon cooling. What should I do?

    • A: This often indicates that the solvent system is not ideal or that significant impurities are present. First, ensure your crude product is reasonably pure. If it is, try a different solvent or a multi-solvent system (e.g., dissolving in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until turbidity appears). Scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation. In some cases, converting the amine to its hydrochloride salt with HCl in an organic solvent can produce a more crystalline solid that is easier to purify by recrystallization.[16][17]

Issue 4: Difficulty Separating by Distillation

  • Q: My amine has a very high boiling point (>150 °C) and shows signs of decomposition when I try to distill it at atmospheric pressure. Is there an alternative?

    • A: For high-boiling or heat-sensitive compounds, vacuum distillation is the recommended method.[12] By reducing the pressure, you lower the boiling point of the liquid, allowing it to distill at a lower temperature where decomposition is less likely to occur. For some compounds, steam distillation can also be an effective technique to purify them well below their decomposition temperature.[13]

Data Summary: Comparison of Purification Techniques

TechniquePrincipleBest ForAdvantagesChallenges for Hindered AminesTypical Purity / Yield
Acid-Base Extraction Differential solubility of the amine and its protonated salt form in aqueous and organic layers.[5][7]Removing acidic and neutral impurities.[6][8]Simple, fast, and inexpensive for initial cleanup.Incomplete protonation due to steric bulk; may require stronger acids or multiple extractions.[1]Moderate Purity / Good Yield
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel).Separating complex mixtures and compounds with similar properties.High resolving power; adaptable to many compound types.Strong interaction with acidic silica causing streaking; requires mobile phase modifiers (e.g., Et₃N) or special columns.[11]High Purity / Variable Yield
Distillation (Vacuum) Separation based on differences in boiling points at reduced pressure.[12]High-boiling liquid amines that are thermally sensitive.[12]Effective for non-volatile impurities; can handle large scales.Requires specialized equipment; not suitable for solids or non-volatile liquids.High Purity / Good Yield
Recrystallization Purification of a solid based on differences in solubility in a specific solvent at different temperatures.[15]Crystalline solid amines.Can achieve very high purity; removes trace impurities effectively.Finding a suitable solvent can be difficult; potential for low recovery if the compound has some solubility at low temperatures.[16]Very High Purity / Variable Yield

Visualized Workflows and Protocols

Below are diagrams illustrating key decision-making processes and experimental workflows, followed by detailed protocols for common purification techniques.

G cluster_legend Legend Decision Decision Process Process Step Impurity Impurity Type Outcome Purification Method start Start: Crude Sterically Hindered Amine is_solid Is the amine a solid? start->is_solid is_high_bp High Boiling Point (>150°C) or Thermally Sensitive? is_solid->is_high_bp No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes impurities What are the major impurities? is_high_bp->impurities No vac_distill Vacuum Distillation is_high_bp->vac_distill Yes simple_distill Simple/Fractional Distillation impurities->simple_distill Significantly Different BP acid_base Acid-Base Extraction impurities->acid_base chromatography Column Chromatography impurities->chromatography acid_neutral Acidic / Neutral similar_bp Similar Boiling Points or Complex Mixture acid_neutral->acid_base Best for similar_bp->chromatography Best for

Caption: Purification strategy selection for sterically hindered amines.

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ether) add_acid 2. Add Aqueous Acid (e.g., 1M HCl) and Shake in Separatory Funnel start->add_acid separate1 3. Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Top/Bottom Layer aq_layer1 Aqueous Layer: Protonated Hindered Amine (R₃NH⁺Cl⁻) + Protonated Basic Impurities separate1->aq_layer1 Other Layer basify 4. Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 aq_layer1->basify extract_amine 5. Extract with Fresh Organic Solvent basify->extract_amine separate2 6. Separate Layers extract_amine->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 org_layer2 Organic Layer: Purified Hindered Amine (R₃N) separate2->org_layer2 dry 7. Dry Organic Layer (e.g., Na₂SO₄) and Evaporate Solvent org_layer2->dry final Pure Hindered Amine dry->final

Caption: Workflow for purification via acid-base extraction.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purifying a Hindered Amine

This protocol assumes the crude product contains a sterically hindered amine, along with acidic and/or neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude material.

  • Acidic Extraction: Add an equal volume of 1-3 M aqueous hydrochloric acid (HCl) to the separatory funnel.[7][8] Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. If any emulsions form, a small amount of brine (saturated NaCl solution) can be added to help break them. Repeat the acidic extraction on the organic layer one or two more times with fresh HCl solution, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.[6]

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The protonated amine will be neutralized and should precipitate or form an oily layer.[8]

  • Back-Extraction: Add a fresh portion of the original organic solvent to the basified aqueous mixture and extract the free amine back into the organic layer by shaking in the separatory funnel.

  • Final Workup: Drain the organic layer containing the purified amine. Wash it with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified sterically hindered amine.[9]

Protocol 2: Flash Column Chromatography of a Hindered Amine

This protocol outlines the purification of a moderately polar hindered amine from less polar and more polar impurities.

  • Stationary Phase and Solvent System Selection:

    • Stationary Phase: Use standard silica gel (230-400 mesh).[10] If significant streaking is anticipated, consider using amine-functionalized silica.[11]

    • Mobile Phase: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Modifier: Add 1% triethylamine (Et₃N) to the chosen mobile phase to prevent streaking. The target compound should have an Rf value of ~0.2-0.4 on the TLC plate.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the non-polar component of your mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase (containing 1% Et₃N). Start with a lower polarity mixture and gradually increase the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified sterically hindered amine. Note that triethylamine (BP: 89 °C) will also need to be removed, which may require heating under high vacuum.

References

Technical Support Center: Improving Reductive Amination for Primary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the selectivity and yield of primary amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing primary amines via reductive amination?

The main challenge is preventing over-alkylation. The newly formed primary amine is nucleophilic and can react with another molecule of the aldehyde or ketone starting material. This subsequent reaction forms a secondary amine, which can then be further alkylated to a tertiary amine.[1][2] Controlling reaction conditions to favor the formation of the primary amine exclusively is the key to high selectivity.[3][4]

Q2: What are the most critical factors for maximizing primary amine selectivity?

Several factors are crucial for maximizing selectivity:

  • Amine Source and Stoichiometry: Using a large excess of an ammonia source (e.g., ammonia, ammonium salts like NH4OAc) is the most effective strategy.[3][5] This high concentration statistically favors the reaction of the carbonyl compound with ammonia over the newly formed primary amine.

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the imine intermediate without significantly reducing the carbonyl starting material is essential for one-pot reactions.[1][6]

  • Reaction pH: The pH must be carefully controlled. Imine formation is typically favored in weakly acidic conditions (pH 4-6), but for primary amine synthesis from ammonia, a higher pH (~12) can improve chemoselectivity.[3][7] If the pH is too low, the amine becomes protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[7][8]

  • Concentration: Reaction concentration can also influence the outcome, with specific concentrations being ideal for minimizing byproduct formation.[3]

Q3: Which reducing agents are recommended for selective primary amine synthesis?

Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB or NaBH(OAc)3) are highly recommended for one-pot reductive aminations.[1][9]

  • Sodium Cyanoborohydride (NaBH3CN): It is effective because it is more reactive towards the protonated imine (iminium ion) than the starting carbonyl group, especially under mildly acidic conditions.[1][6] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.[9]

  • Sodium Triacetoxyborohydride (STAB): STAB is a milder and less toxic alternative to NaBH3CN.[9] It is particularly effective and selective for reducing imines in the presence of aldehydes and ketones.[10][11]

  • Sodium Borohydride (NaBH4): While a powerful and cost-effective reducing agent, NaBH4 can also reduce the starting aldehyde or ketone.[1][12] It is best used in a two-step (indirect) procedure where the imine is formed first, and then the reducing agent is added.[11][13]

  • Catalytic Hydrogenation (H2/Catalyst): Catalysts like Palladium (Pd), Nickel (Ni), or Iron (Fe) with hydrogen gas are also effective and are considered a green chemistry approach.[5][10][14] These are often used in industrial settings.

Troubleshooting Guide

Q4: My reaction yield is very low. What are the common causes and solutions?

Low conversion can stem from several issues. Use the following workflow to diagnose the problem.[7]

G start Low Yield Observed check_imine Is imine intermediate forming? (Check by TLC, NMR, or LCMS) start->check_imine no_imine Imine Formation is Inefficient check_imine->no_imine No yes_imine Imine Forms, But Product Yield is Low check_imine->yes_imine Yes ph_issue 1. Check/Optimize pH (Typically 4-6 for imine formation) no_imine->ph_issue reductant_issue 1. Check Reducing Agent Activity (Use a fresh batch or test on a known substrate) yes_imine->reductant_issue water_issue 2. Remove Water (Use molecular sieves or a Dean-Stark trap) ph_issue->water_issue steric_issue 3. Consider Steric Hindrance (May require longer reaction times or higher temperatures) water_issue->steric_issue reductant_choice 2. Re-evaluate Reducing Agent Choice (Is it strong enough for your imine?) reductant_issue->reductant_choice decomp_issue 3. Consider Imine Instability (Reduce in-situ without isolation) reductant_choice->decomp_issue catalyst_issue 4. Catalyst Deactivation (if applicable) (Amine product may inhibit catalyst) decomp_issue->catalyst_issue

Caption: Troubleshooting workflow for low reaction yield.

Q5: I'm observing significant reduction of my starting aldehyde/ketone to an alcohol. How can I prevent this?

This side reaction occurs when the reducing agent is too powerful or reaction conditions favor carbonyl reduction over imine reduction.[1][7]

  • Solution 1: Change the Reducing Agent: Switch from a strong reductant like NaBH4 to a milder, more selective one like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH3CN).[6][12] These agents are specifically chosen for their ability to preferentially reduce the iminium ion over a neutral carbonyl.[1]

  • Solution 2: Use a Stepwise Procedure: If you must use NaBH4, adopt an indirect (two-step) method. First, allow the imine to form completely by mixing the carbonyl and amine source (you can monitor this by TLC or NMR). Once imine formation is maximized, then add the NaBH4.[1][11]

  • Solution 3: Adjust pH: The rate of imine formation versus carbonyl reduction is pH-dependent. Ensure the pH is optimal for imine formation (typically slightly acidic) to ensure the intermediate is present for reduction.[1][10]

Q6: My primary amine product is reacting further to form a secondary amine. How do I improve selectivity?

This is the most common selectivity issue. The desired primary amine product competes with the ammonia source to react with the starting carbonyl.

G Carbonyl Aldehyde / Ketone (R-CHO) Imine Imine Intermediate Carbonyl->Imine + Ammonia SecondaryImine Secondary Imine Intermediate Alcohol Side Product: Alcohol Carbonyl->Alcohol + [H] (Undesired) Ammonia Ammonia Source (e.g., NH₃) PrimaryAmine Desired Primary Amine (R-CH₂-NH₂) PrimaryAmine->SecondaryImine + Carbonyl (Undesired) SecondaryAmine Side Product: Secondary Amine Imine->PrimaryAmine + [H] SecondaryImine->SecondaryAmine + [H] ReducingAgent Reducing Agent

Caption: Competing reaction pathways in primary amine synthesis.

  • Solution 1: Use a Large Excess of Ammonia: The most effective method is to use a large stoichiometric excess of the ammonia source (e.g., 10 equivalents or more of ammonium acetate).[15] This dramatically increases the probability of the aldehyde/ketone reacting with ammonia instead of the primary amine product.

  • Solution 2: Control Reagent Addition: In some cases, slow addition of the carbonyl compound to a mixture of the ammonia source and reducing agent can help maintain a low concentration of the carbonyl, thus disfavoring the reaction with the product amine.

Q7: Purification is challenging due to residual starting materials or byproducts. What are some effective purification strategies?

  • Acid-Base Extraction: Since the product is a primary amine, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities (like the starting carbonyl or alcohol byproduct) in the organic layer. The aqueous layer can then be basified and the amine product re-extracted into a fresh organic layer.[16]

  • Ion Exchange Chromatography: For polar, water-soluble amines, ion exchange chromatography can be a powerful purification technique. The amine product will bind to a cation exchange resin, allowing neutral impurities to be washed away. The amine is then eluted by washing with a base or a high concentration salt solution.[15]

  • Protecting Group Strategy (if necessary): If all else fails, consider protecting the primary amine as it is formed. For example, in-situ formation of a Boc-protected amine can prevent over-alkylation, although this adds extra steps to the synthesis.

Data and Parameters

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical SolventsSelectivity ProfileKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolReduces imines AND aldehydes/ketonesCost-effective, potentLacks selectivity for one-pot reactions; best for stepwise approach[1][9]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelectively reduces imines/iminium ions over carbonylsExcellent selectivity for one-pot reactions[6][9]Highly toxic; generates HCN gas in strong acid[9][17]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, THF, DCMHighly selective for imines over carbonylsMild, less toxic than NaBH₃CN, effective for a wide range of substrates[9][11]Water-sensitive, less compatible with protic solvents like methanol[18]
Catalytic HydrogenationH₂/Catalyst (Pd/C, Ni, etc.)Methanol, Ethanol, Ethyl AcetateReduces imines and carbonyls; selectivity can be condition-dependent"Green" method, high atom economy, no salt byproductsRequires specialized hydrogenation equipment; catalyst can be deactivated[5][10]

Table 2: Typical Conditions for Selective Primary Amine Synthesis

MethodAmine SourceCatalyst/ReagentTypical SolventTemperatureKey Considerations
Metal Hydride/AmmoniaLarge excess of NH₄OAc / aq. NH₃NaBH₃CNEthanolRefluxHigh pH (~12) is crucial for selectivity; protecting-group-free[3][15]
Heterogeneous CatalysisAnhydrous NH₃, H₂Ni-based catalysts (e.g., Ni/SiO₂)Dioxane, etc.80-150 °CRequires pressure equipment; catalyst is reusable; H₂ pressure prevents catalyst deactivation[5]
Homogeneous CatalysisAmmonium formateCp*Ir complexesMethanol, Water60-80 °CFormate salt acts as both nitrogen and hydrogen source; effective for ketones[11][19]
Iron Catalysisaq. NH₃, H₂Fe/(N)SiCt-Amyl alcohol140 °CUses an earth-abundant metal; tolerates many functional groups[14]

Experimental Protocols

Protocol 1: One-Pot Synthesis using an Ammonia Source and Sodium Triacetoxyborohydride (STAB)

This protocol is adapted for general use with aldehydes and ketones where high selectivity is desired with a safer reducing agent.

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the amine source (e.g., ammonium acetate, 10 equiv).

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) to the mixture in one portion. If the substrate is a less reactive ketone, a small amount of acetic acid (1-2 equiv) can be added to catalyze imine formation.[9][11]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS until the starting carbonyl compound is consumed. Reaction times can vary from a few hours to overnight.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or acid-base extraction.

Protocol 2: Stepwise Synthesis via Imine Formation and Reduction with NaBH₄

This method is useful when dialkylation is a significant problem or when using the less selective but more economical NaBH₄.[11]

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and a primary amine or ammonia source (1.0-1.2 equiv) in methanol (MeOH). Stir the mixture at room temperature. For less reactive carbonyls, gentle heating or the addition of a dehydrating agent (e.g., anhydrous MgSO₄) can drive the equilibrium towards the imine.[9] Monitor imine formation by TLC or NMR.

  • Cooling: Once imine formation is complete (typically 1-3 hours), cool the reaction mixture in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equiv) portion-wise, ensuring the temperature remains low. Vigorous gas evolution may occur.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent. Purify the product from the organic layer as described in Protocol 1.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of 3,3,5,5-Tetramethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3,3,5,5-tetramethylcyclohexanone oxime to produce 3,3,5,5-tetramethylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 3,3,5,5-tetramethylcyclohexanone oxime?

A1: The most common heterogeneous catalysts for the hydrogenation of ketoximes, including sterically hindered ones like 3,3,5,5-tetramethylcyclohexanone oxime, are Raney® Nickel and catalysts based on platinum group metals (PGM) such as rhodium, platinum, and palladium.[1][2][3][4] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[5] Rhodium on alumina is also a notable choice, particularly for hydrogenations of substituted cyclic compounds.[6][7]

Q2: What are the expected products and major byproducts of this reaction?

A2: The primary product of the hydrogenation of 3,3,5,5-tetramethylcyclohexanone oxime is the corresponding primary amine, 3,3,5,5-tetramethylcyclohexylamine. However, side reactions can occur, leading to the formation of byproducts. The most common byproduct is the secondary amine, formed from the reaction of the primary amine with an intermediate imine. In some cases, incomplete reduction can lead to the formation of the corresponding hydroxylamine.[3]

Q3: How do reaction conditions affect the yield and selectivity of the desired primary amine?

A3: Reaction conditions such as temperature, hydrogen pressure, solvent, and the presence of additives play a crucial role in the outcome of the hydrogenation.

  • Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but may also promote the formation of byproducts.[1] Optimization is key to achieving a good balance between reaction time and selectivity.

  • Solvent: The choice of solvent can significantly influence the reaction.[2] Polar protic solvents like ethanol and methanol are commonly used.[8] The use of ammoniacal ethanol can often suppress the formation of secondary amines when using Raney® Nickel.[2]

  • Additives: The addition of a base, such as ammonia or sodium hydroxide, is often beneficial when using Raney® Nickel to minimize secondary amine formation.[2][3] Conversely, acidic conditions may be required for other catalytic systems, for instance, with certain platinum or palladium catalysts.[3]

Q4: How does the stereochemistry of the starting oxime affect the final product?

A4: 3,3,5,5-tetramethylcyclohexanone oxime can exist as a mixture of E and Z isomers. While the hydrogenation will reduce both isomers to the corresponding amine, the isomeric ratio of the starting material does not typically influence the final cis/trans ratio of the 3,3,5,5-tetramethylcyclohexylamine product. The stereochemical outcome is primarily determined by the catalyst and reaction conditions, which dictate the direction of hydrogen addition to the intermediate imine.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of 3,3,5,5-tetramethylcyclohexanone oxime, presented in a question-and-answer format to directly address specific problems.

Issue: Low or No Conversion of the Oxime

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. Catalysts, especially Raney® Nickel, can lose activity over time.[8] - Ensure proper activation of the catalyst if required by the supplier's protocol.
Catalyst Poisoning - Ensure the starting material and solvent are free of impurities, such as sulfur or halogenated compounds, which can poison the catalyst.[8] - Purify the starting oxime if necessary.
Insufficient Hydrogen Pressure or Temperature - Increase the hydrogen pressure and/or temperature within safe operating limits for the equipment. - Ensure a good seal on the reactor to maintain pressure.
Poor Mass Transfer - Increase the stirring speed to ensure efficient mixing of the substrate, catalyst, and hydrogen.[8]

Issue: Low Selectivity to the Primary Amine (High Secondary Amine Formation)

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Secondary Amine Formation - When using Raney® Nickel, add ammonia (as ammoniacal ethanol) or another base to the reaction mixture.[2][3] - Optimize the reaction temperature and pressure; sometimes lower temperatures can improve selectivity.
High Concentration of Reactants - Lower the initial concentration of the oxime to reduce the likelihood of the primary amine product reacting with the imine intermediate.

Issue: Formation of Hydroxylamine Byproduct

Potential Cause Troubleshooting Steps
Incomplete Reduction - Increase the reaction time, hydrogen pressure, or temperature to drive the reaction to completion. - Increase the catalyst loading.
Catalyst Choice - Some catalysts, like certain platinum-based catalysts under specific conditions, may favor the formation of hydroxylamines.[3] Consider switching to a different catalyst, such as Raney® Nickel, which is generally more effective for complete reduction to the amine.

Data Presentation

Table 1: Comparison of Catalysts for Oxime Hydrogenation

CatalystSupportTypical SolventKey AdvantagesPotential Issues
Raney® Nickel N/AEthanol, Ammoniacal EthanolHigh activity, cost-effective.[1][5]Pyrophoric, potential for secondary amine formation without additives.[2]
Rhodium Alumina, CarbonEthanol, MethanolHigh activity, good for cyclic systems.[6][7]Higher cost, potential for catalyst deactivation.[9]
Platinum CarbonEthanol, Acetic AcidGeneral-purpose, active for many functional groups.[4]Can sometimes favor hydroxylamine formation.[3]
Palladium CarbonEthanol, MethanolWidely used for hydrogenations.[4]May require acidic conditions for oximes.[3]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Raney® Nickel

  • Catalyst Preparation: In a properly vented fume hood, carefully wash commercially available Raney® Nickel (typically supplied as a slurry in water) with the chosen reaction solvent (e.g., ethanol) to remove the water.

  • Reaction Setup: To a high-pressure autoclave, add 3,3,5,5-tetramethylcyclohexanone oxime and the solvent (e.g., ethanol or ammoniacal ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the washed Raney® Nickel to the autoclave. The typical catalyst loading is 5-10% by weight relative to the oxime.

  • Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 50-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate contains the product, which can be purified by distillation or crystallization.

Protocol 2: General Procedure for Hydrogenation using Rhodium on Alumina

  • Reaction Setup: In a high-pressure autoclave, dissolve 3,3,5,5-tetramethylcyclohexanone oxime in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add 5% Rhodium on alumina catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 20-80 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reactor, vent the hydrogen, and filter off the catalyst. The product in the filtrate can be isolated by removing the solvent under reduced pressure and purified if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reagents Charge Reactor with Oxime and Solvent start->reagents catalyst Add Catalyst reagents->catalyst seal Seal and Purge Reactor catalyst->seal pressurize Pressurize with H2 and Heat seal->pressurize monitor Monitor Reaction Progress pressurize->monitor cool Cool and Vent monitor->cool filter Filter Catalyst cool->filter isolate Isolate and Purify Product filter->isolate end_node End isolate->end_node troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions issue Low or No Conversion inactive Inactive Catalyst? issue->inactive poisoned Catalyst Poisoning? issue->poisoned pressure_temp Insufficient H2 Pressure / Temperature? issue->pressure_temp mixing Poor Mass Transfer? issue->mixing sol_inactive Use Fresh Catalyst / Ensure Proper Activation inactive->sol_inactive sol_poisoned Purify Starting Materials / Use Pure Solvents poisoned->sol_poisoned sol_pressure_temp Increase Pressure / Temperature pressure_temp->sol_pressure_temp sol_mixing Increase Stirring Speed mixing->sol_mixing

References

Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of 3,3,5,5-Tetramethylcyclohexanamine. The primary focus is on the catalytic reductive amination of 3,3,5,5-tetramethylcyclohexanone, a key exothermic step in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of exotherm in the synthesis of this compound?

A1: The primary exothermic event in the synthesis of this compound from 3,3,5,5-tetramethylcyclohexanone is the catalytic hydrogenation of the intermediate imine. This step involves the reduction of the carbon-nitrogen double bond, which is a highly energetic process that releases a significant amount of heat.

Q2: What are the main risks associated with an uncontrolled exotherm in this synthesis?

A2: An uncontrolled exotherm can lead to a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This can result in a rapid increase in temperature and pressure inside the reactor, potentially leading to:

  • Boiling of the solvent: Flammable solvents like methanol or isopropanol can rapidly vaporize, leading to a dangerous pressure buildup.

  • Catalyst decomposition: The catalyst may become inactive or decompose at elevated temperatures.

  • Side reactions and impurity formation: Higher temperatures can promote unwanted side reactions, reducing the yield and purity of the final product.

  • Reactor over-pressurization and rupture: In a worst-case scenario, the pressure increase can exceed the reactor's design limits, leading to a catastrophic failure and release of hazardous materials.

Q3: How does the choice of catalyst affect the reaction exotherm?

A3: The choice of catalyst (e.g., Palladium on carbon, Raney Nickel, Platinum oxide) influences the reaction rate and, consequently, the rate of heat generation. A more active catalyst will lead to a faster reaction and a more pronounced exotherm. It is crucial to select a catalyst that provides a controllable reaction rate at the desired operating temperature and pressure. Some catalysts can also be pyrophoric, posing a fire or explosion hazard if not handled correctly.[1]

Q4: What are the key process parameters to monitor for controlling the exotherm?

A4: Continuous monitoring of the following parameters is critical for maintaining control over the reaction:

  • Internal reactor temperature: This is the most direct indicator of the reaction rate.

  • Cooling system temperature (inlet and outlet): The temperature difference indicates the amount of heat being removed.

  • Hydrogen pressure and uptake: A sudden increase in hydrogen uptake can signal a rapid acceleration of the reaction.

  • Agitator speed: Proper agitation is essential for uniform heat distribution and preventing localized hot spots.

Q5: Can this reaction be performed under atmospheric pressure?

A5: While some reductive aminations can be performed at atmospheric pressure, large-scale catalytic hydrogenations are typically conducted under elevated pressure to increase the reaction rate and efficiency. Operating under pressure, however, increases the potential hazards associated with a thermal runaway.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Rise

Potential Cause Immediate Action Preventative Measure
Hydrogen addition rate is too high. Immediately stop the hydrogen supply.Establish a safe hydrogen addition profile based on pilot plant data and heat flow calorimetry.
Cooling system failure. Switch to a backup cooling system if available. Prepare for emergency quenching.Implement a regular maintenance schedule for the cooling system. Install redundant cooling loops.
Loss of agitation. Stop hydrogen addition. Attempt to restart the agitator. If unsuccessful, proceed with emergency quenching.Use a robust agitation system with reliable power backup. Install alarms for agitator failure.
Incorrect catalyst loading (too high). Stop hydrogen flow. Monitor temperature closely.Implement strict protocols for catalyst weighing and charging. Use a catalyst slurry for better-controlled addition.

Issue 2: Localized Overheating (Hot Spots)

Potential Cause Immediate Action Preventative Measure
Poor mixing and agitation. Increase agitator speed.Optimize agitator design (e.g., multiple impellers) for the specific reactor geometry.
Catalyst settling. Increase agitation to re-suspend the catalyst.Use a catalyst with appropriate particle size and density for the chosen solvent.
Viscous reaction mixture. Consider dilution with additional solvent if process parameters allow.Evaluate the effect of concentration on viscosity during process development.

Issue 3: Reaction Fails to Initiate or is Sluggish

Potential Cause Immediate Action Preventative Measure
Inactive catalyst. No immediate exotherm risk. Safely abort the reaction and replace the catalyst.Store catalyst under appropriate inert conditions. Test catalyst activity on a small scale before use.
Insufficient hydrogen pressure. Gradually and carefully increase hydrogen pressure to the target setpoint.Ensure pressure regulation and delivery systems are calibrated and functioning correctly.
Low reaction temperature. Slowly increase the reactor temperature to the target initiation temperature.Determine the optimal initiation temperature during process development studies.

Quantitative Data Summary

The following tables provide typical, estimated process parameters for the large-scale reductive amination of a substituted cyclohexanone like 3,3,5,5-tetramethylcyclohexanone. These values should be confirmed and optimized for the specific process and equipment.

Table 1: Typical Reaction Parameters

ParameterValueUnitNotes
Reactant Concentration10 - 20wt%Higher concentrations can lead to a more significant exotherm.
Catalyst Loading (5% Pd/C)1 - 5mol%Higher loading increases reaction rate and heat output.
Hydrogen Pressure50 - 150psigInfluences reaction rate and hydrogen solubility.
Reaction Temperature50 - 80°CHigher temperatures increase the reaction rate exponentially.
Agitator Speed100 - 300RPMDependent on reactor size and geometry to ensure adequate mixing.

Table 2: Thermal Hazard Assessment Data (Illustrative)

ParameterValueUnitSignificance
Heat of Reaction (ΔH)-150 to -250kJ/molEstimated for the hydrogenation step. Determines the total energy release.
Adiabatic Temperature Rise (ΔTad)100 - 200°CTheoretical temperature increase in case of cooling failure.
Time to Maximum Rate (TMRad)< 8hoursTime to reach maximum reaction rate under adiabatic conditions. A shorter TMR indicates a higher risk.
Maximum Temperature of Synthesis Reaction (MTSR)150 - 250°CThe highest temperature the reaction mixture could reach in a cooling failure scenario.

Experimental Protocols

Detailed Methodology for Controlled Large-Scale Reductive Amination

This protocol outlines a general procedure for the large-scale synthesis of this compound, with a strong emphasis on managing the reaction exotherm.

1. Reactor Preparation and Inerting:

  • Ensure the reactor is clean, dry, and has passed all safety checks.
  • Inert the reactor by purging with nitrogen to remove all oxygen. This is critical as the hydrogenation catalyst can be pyrophoric.

2. Reagent and Catalyst Charging:

  • Charge the reactor with 3,3,5,5-tetramethylcyclohexanone and the chosen solvent (e.g., methanol, isopropanol).
  • Charge the appropriate amount of ammonia or an ammonia source.
  • The hydrogenation catalyst (e.g., 5% Pd/C, wet) should be added as a slurry in the reaction solvent to prevent dusting and potential ignition.

3. Reaction Initiation and Control:

  • Seal the reactor and begin agitation.
  • Pressurize the reactor with nitrogen to check for leaks, then vent.
  • Pressurize the reactor with hydrogen to the desired setpoint (e.g., 50 psig).
  • Slowly heat the reactor to the target initiation temperature (e.g., 50 °C).
  • Monitor the internal temperature and hydrogen uptake closely. A gradual increase in temperature and steady hydrogen consumption indicate a controlled reaction initiation.

4. Managing the Exotherm:

  • The rate of hydrogen addition should be controlled to maintain the internal temperature within a narrow range (e.g., ± 5 °C of the setpoint).
  • The cooling system should be actively managed to remove the heat generated by the reaction.
  • If the temperature rises above the defined limit, the hydrogen feed must be stopped immediately until the temperature is brought back under control.

5. Reaction Completion and Work-up:

  • The reaction is considered complete when hydrogen uptake ceases.
  • Stop the hydrogen supply and cool the reactor to room temperature.
  • Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.
  • The catalyst must be filtered under a nitrogen blanket to prevent ignition upon exposure to air. The filter cake should be kept wet with solvent.
  • The crude product is then purified through appropriate work-up and distillation procedures.

Visualizations

TroubleshootingWorkflow start Monitor Reactor Temperature check_temp Temperature > Setpoint + 5°C? start->check_temp stop_h2 Stop Hydrogen Feed check_temp->stop_h2 Yes normal Normal Operation check_temp->normal No check_cooling Check Cooling System stop_h2->check_cooling cooling_ok Cooling OK? check_cooling->cooling_ok increase_cooling Increase Cooling Capacity cooling_ok->increase_cooling No check_agitation Check Agitation cooling_ok->check_agitation Yes increase_cooling->check_temp agitation_ok Agitation OK? check_agitation->agitation_ok restart_agitator Attempt to Restart Agitator agitation_ok->restart_agitator No resume Resume H2 Feed (Reduced Rate) agitation_ok->resume Yes quench Emergency Quench restart_agitator->quench Fails restart_agitator->resume Success ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_control Exotherm Control cluster_workup Work-up reactor_prep Reactor Preparation & Inerting reagent_charge Charge Ketone, Solvent, Ammonia reactor_prep->reagent_charge catalyst_charge Charge Catalyst Slurry reagent_charge->catalyst_charge pressurize Pressurize with H2 catalyst_charge->pressurize heat Heat to Initiation Temp pressurize->heat monitor Monitor Temp & H2 Uptake heat->monitor control_h2 Control H2 Feed Rate monitor->control_h2 control_cooling Manage Cooling System monitor->control_cooling cool_down Cool and Vent monitor->cool_down Reaction Complete control_h2->monitor control_cooling->monitor filter Filter Catalyst (Inert) cool_down->filter purify Purify Product filter->purify

References

removing unreacted starting materials from 3,3,5,5-Tetramethylcyclohexanamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,5,5-Tetramethylcyclohexanamine. The following information is designed to help you overcome common challenges encountered when removing unreacted starting materials from your product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

The primary impurity is typically the unreacted starting material, 3,3,5,5-Tetramethylcyclohexanone. The synthesis of this compound is commonly achieved through the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. Incomplete reaction can lead to the presence of the starting ketone in the final product. Other potential impurities can include by-products from the reduction reaction or residual reagents.

Q2: What are the key physical properties to consider when separating this compound and 3,3,5,5-Tetramethylcyclohexanone?

Understanding the physical properties of your product and the unreacted starting material is crucial for selecting the appropriate purification method. Below is a summary of their key properties:

PropertyThis compound3,3,5,5-Tetramethylcyclohexanone
Molecular Weight ~155.29 g/mol 154.25 g/mol [1]
Boiling Point Estimated to be high, similar to related compounds like Isophorone diamine (247 °C)188-192 °C
Solubility Expected to be soluble in organic solvents and slightly soluble in water. Forms a water-soluble salt with acid.Soluble in organic solvents, very slightly soluble in water.[2]
pKa As a primary amine, it is basic.Neutral

Q3: Which purification techniques are most effective for removing unreacted 3,3,5,5-Tetramethylcyclohexanone?

The most common and effective techniques for this separation are:

  • Acid-Base Extraction: This method leverages the basicity of the amine product to separate it from the neutral ketone.

  • Fractional Distillation: This technique is suitable if there is a sufficient difference in the boiling points of the amine and the ketone.

  • Column Chromatography: This method can provide high purity but may be less practical for large-scale purifications.

Troubleshooting Guides

Issue 1: Inefficient Separation Using Acid-Base Extraction

Symptom: After performing an acid-base extraction, you still observe a significant amount of the starting ketone in your amine product (e.g., by NMR or GC analysis).

Possible Causes & Solutions:

  • Incomplete Protonation of the Amine:

    • Solution: Ensure the aqueous acid solution is of sufficient concentration and volume to fully protonate the amine. A 1M or 2M solution of HCl is typically used.[3] Check the pH of the aqueous layer after extraction to ensure it is acidic.

  • Insufficient Mixing:

    • Solution: Shake the separatory funnel vigorously for an adequate amount of time to ensure thorough mixing between the organic and aqueous phases.

  • Emulsion Formation:

    • Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Alternatively, you can try filtering the emulsion through a pad of celite.

  • Insufficient Number of Extractions:

    • Solution: Perform multiple extractions with fresh aqueous acid to ensure complete removal of the amine from the organic layer.[4]

Issue 2: Poor Separation During Fractional Distillation

Symptom: The collected distillate fractions contain a mixture of both the amine and the ketone, with no clear separation.

Possible Causes & Solutions:

  • Insufficient Boiling Point Difference:

  • Distillation Rate is Too Fast:

    • Solution: A slow and steady distillation rate is crucial for good separation.[5] Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

  • Improper Column Insulation:

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

Issue 3: Co-elution of Amine and Ketone in Column Chromatography

Symptom: The amine and ketone elute at very similar retention times during column chromatography, resulting in poor separation.

Possible Causes & Solutions:

  • Inappropriate Solvent System:

    • Solution: The polarity of the eluent is critical. For separating a more polar amine from a less polar ketone on a normal phase column (e.g., silica gel), start with a non-polar solvent and gradually increase the polarity. A common solvent system for amines is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (1-2%) added to the eluent to reduce tailing of the amine spot.[6]

  • Incorrect Stationary Phase:

    • Solution: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina (basic or neutral), which can sometimes provide better separation for amines.

  • Overloading the Column:

    • Solution: Overloading the column with too much crude product will lead to poor separation. Use an appropriate amount of stationary phase for the amount of sample to be purified.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol outlines the steps for separating this compound from the unreacted 3,3,5,5-Tetramethylcyclohexanone.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[3]

  • Phase Separation: Allow the layers to separate. The protonated amine will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether or ethyl acetate). The neutral ketone will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the amine is extracted. Combine all aqueous extracts.

  • Wash Organic Layer: Wash the organic layer (which contains the ketone) with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the unreacted starting material if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous solution of a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be neutralized and will likely form a separate layer or a cloudy suspension.

  • Back-Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.

Protocol 2: Fractional Distillation

This protocol is for the purification of this compound from the lower-boiling 3,3,5,5-Tetramethylcyclohexanone.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[5]

  • Charging the Flask: Place the crude mixture in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distillate in separate fractions. The first fraction will be enriched in the lower-boiling component (3,3,5,5-Tetramethylcyclohexanone, bp 188-192 °C).

  • Monitoring: Monitor the temperature at the head of the column. A stable temperature reading during the collection of a fraction indicates a pure component is distilling.

  • Product Collection: After the ketone has distilled, the temperature should rise significantly. Change the receiving flask to collect the higher-boiling this compound.

Protocol 3: Column Chromatography

This protocol provides a general guideline for the purification of this compound by column chromatography.

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or petroleum ether). The less polar ketone will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. This will help to elute the more polar amine. A small amount of triethylamine (1-2%) can be added to the eluent to prevent tailing of the amine.[6]

  • Fraction Collection and Analysis: Collect the eluate in small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions containing the amine and evaporate the solvent to obtain the purified product.

Visualization

Below is a flowchart illustrating the decision-making process for troubleshooting the removal of unreacted starting materials.

TroubleshootingWorkflow Troubleshooting Workflow for Purifying this compound start Crude Product (Amine + Ketone) extraction Perform Acid-Base Extraction start->extraction distillation Perform Fractional Distillation start->distillation chromatography Perform Column Chromatography start->chromatography analysis1 Analyze Purity (e.g., NMR, GC) extraction->analysis1 analysis2 Analyze Purity (e.g., NMR, GC) distillation->analysis2 analysis3 Analyze Purity (e.g., NMR, GC) chromatography->analysis3 pure_product Pure Amine analysis1->pure_product Pure impure1 Ketone still present analysis1->impure1 Impure analysis2->pure_product Pure impure2 Poor separation analysis2->impure2 Impure analysis3->pure_product Pure impure3 Co-elution analysis3->impure3 Impure troubleshoot_extraction Troubleshoot Extraction: - Check acid concentration - Ensure thorough mixing - Break emulsions - Repeat extractions impure1->troubleshoot_extraction troubleshoot_distillation Troubleshoot Distillation: - Use a better column - Slow down distillation rate - Insulate column impure2->troubleshoot_distillation troubleshoot_chromatography Troubleshoot Chromatography: - Optimize solvent system - Try a different stationary phase - Reduce sample load impure3->troubleshoot_chromatography troubleshoot_extraction->extraction troubleshoot_distillation->distillation troubleshoot_chromatography->chromatography

References

Validation & Comparative

A Comparative Guide to Two Leading Epoxy Curing Agents: 3,3,5,5-Tetramethylcyclohexanamine and Isophorone Diamine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance coatings, the choice of a curing agent is pivotal in defining the final properties of an epoxy system. This guide provides a detailed comparison between two prominent cycloaliphatic amine curing agents: 3,3,5,5-Tetramethylcyclohexanamine, commercially known as VESTAMIN® TMD (Trimethyl Hexamethylene Diamine), and Isophorone Diamine (IPDA), commercially known as VESTAMIN® IPD. This analysis is tailored for researchers, scientists, and professionals in coatings development, offering a side-by-side look at their performance characteristics, supported by available industry data.

Executive Summary

Both VESTAMIN® TMD and VESTAMIN® IPD are effective curing agents for epoxy resins, yet they impart distinct properties to the final coating, making them suitable for different applications. VESTAMIN® TMD, an aliphatic diamine, is recognized for conferring greater flexibility, higher impact resistance, and a longer pot life to epoxy systems.[1][2] In contrast, VESTAMIN® IPD, a cycloaliphatic diamine, is the industry standard for applications demanding superior chemical resistance, high heat distortion temperatures, and excellent color stability.[1][3][4] The choice between the two will largely depend on the primary requirements of the coating application, whether it be mechanical toughness and processing time or chemical and thermal resilience.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each diamine, which influence their handling, reactivity, and the ultimate cross-linked network structure.

PropertyVESTAMIN® TMD (Trimethyl Hexamethylene Diamine)VESTAMIN® IPD (Isophorone Diamine)
Chemical Structure Branched Aliphatic DiamineCycloaliphatic Diamine
Molecular Weight 158.3 g/mol 170.3 g/mol
Amine Value ~710 mg KOH/g~660 mg KOH/g
H-active Equivalent 39.6 g/val 42.6 g/val
Viscosity at 20°C ~7 mm²/s~19 mm²/s
Appearance Colorless LiquidColorless Liquid

Performance in Epoxy Coatings: A Comparative Analysis

The performance of these curing agents in a standard liquid bisphenol-A epoxy resin is summarized below. The data represents typical values and may vary depending on the specific formulation and curing conditions.

Curing and Mechanical Properties
Performance MetricVESTAMIN® TMDVESTAMIN® IPD
Pot Life Longer pot life compared to other short-chain aliphatic diamines[1]Shorter pot life, indicative of higher reactivity
Cure Speed Moderate, does not slow final cure[1]Fast curing
Flexibility/Impact Resistance Higher impact resistance due to its linear structure[1][5]More rigid structure, lower impact resistance
Hardness Good hardness developmentHigh final hardness
Heat Distortion Temperature (HDT) ModerateHigh heat distortion temperatures[3][4]
Aesthetic and Durability Properties
Performance MetricVESTAMIN® TMDVESTAMIN® IPD
Color Stability/Yellowing Clear and non-yellowing[1]Excellent color stability[3][4]
Chemical Resistance Good chemical resistance[1]Excellent chemical resistance[1][3][4]
Carbamate Formation Tends to form carbamates with atmospheric CO2Low tendency to form carbamates[3][4]
Humidity Resistance GoodGood humidity resistance[3][4]

Experimental Protocols

While specific experimental data from direct comparative studies is proprietary to manufacturers, the following outlines standard methodologies used to evaluate the performance of epoxy curing agents.

Pot Life Determination (ASTM D2471)
  • Preparation: A specified mass of the epoxy resin and the curing agent (at the stoichiometric ratio) are pre-conditioned to a standard temperature (e.g., 25°C).

  • Mixing: The components are thoroughly mixed for a defined period (e.g., 2-3 minutes).

  • Measurement: The time taken for the initial mixed viscosity to double, or for the mixture to reach a specific viscosity (e.g., 40,000 mPa·s), is recorded as the pot life. The viscosity is measured using a rotational viscometer.

Hardness Development (ASTM D2240 - Shore D)
  • Sample Preparation: A film of the mixed epoxy system is cast on a suitable substrate and allowed to cure under controlled ambient conditions (e.g., 25°C and 50% relative humidity).

  • Measurement: The Shore D hardness is measured at regular intervals (e.g., 24h, 48h, 7 days) using a durometer. The indenter is pressed into the coating, and the hardness value is read from the scale.

Chemical Resistance (ASTM D543)
  • Sample Preparation: Cured coupons of the epoxy coating are prepared and pre-weighed.

  • Immersion: The coupons are immersed in various chemical agents (e.g., acids, alkalis, solvents) for a specified duration (e.g., 7 days) at a controlled temperature.

  • Evaluation: After immersion, the coupons are removed, cleaned, and re-weighed. The percentage weight change is calculated. Visual inspection for any signs of degradation (e.g., blistering, discoloration, softening) is also performed.

Logical Relationships and Workflows

The selection process for an epoxy curing agent can be visualized as a decision-making workflow based on the desired performance characteristics of the final coating.

G cluster_start Define Primary Coating Requirement cluster_criteria Key Performance Criteria cluster_selection Curing Agent Selection start Application Need flexibility High Flexibility & Impact Resistance start->flexibility processing Longer Pot Life start->processing chemical Superior Chemical & Thermal Resistance start->chemical aesthetics Color Stability start->aesthetics tmd VESTAMIN® TMD flexibility->tmd Primary Driver ipd VESTAMIN® IPD flexibility->ipd Lower Priority processing->tmd Primary Driver processing->ipd Lower Priority chemical->tmd Good Performance chemical->ipd Primary Driver aesthetics->tmd Good Performance aesthetics->ipd Key Feature

Caption: Decision workflow for selecting between VESTAMIN® TMD and IPD based on coating requirements.

The epoxy curing process is a chemical reaction where the amine hardener cross-links with the epoxy resin to form a durable thermoset polymer network.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Final Product epoxy Epoxy Resin (e.g., Bisphenol-A Diglycidyl Ether) mixing Mixing epoxy->mixing amine Amine Curing Agent (TMD or IPD) amine->mixing reaction Nucleophilic Addition Reaction (Ring Opening) mixing->reaction network Cross-linked Thermoset Polymer Network reaction->network

Caption: General experimental workflow for epoxy resin curing with an amine agent.

Conclusion

The comparison between VESTAMIN® TMD (Trimethyl Hexamethylene Diamine) and VESTAMIN® IPD (Isophorone Diamine) reveals a clear trade-off between mechanical flexibility and chemical/thermal resistance.

  • VESTAMIN® TMD is the preferred choice for applications where a longer working time, enhanced flexibility, and high impact strength are critical. Its non-yellowing characteristic also makes it suitable for clear coats where color stability is important.[1]

  • VESTAMIN® IPD excels in harsh environments where the coating must withstand chemical exposure, high temperatures, and maintain its aesthetic appeal over time.[3][4] Its proven performance has established it as an industry benchmark for demanding protective and decorative coatings.[1]

For optimal formulation, blends of these amines or their use in conjunction with other curing agents can be explored to achieve a balance of properties tailored to specific application needs. It is always recommended to conduct thorough testing of any formulation to ensure it meets the required performance standards.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 3,3,5,5-Tetramethylcyclohexanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced efficacy and favorable safety profiles is a perpetual endeavor. This guide presents a comparative analysis of the hypothetical biological activity of a novel class of compounds, 3,3,5,5-tetramethylcyclohexanamine derivatives, against established therapeutic alternatives. Due to the novelty of this chemical scaffold, this guide leverages data from structurally related compounds to project potential therapeutic applications and provides a framework for their experimental validation.

The core structure of this compound, characterized by a cyclohexane ring with gem-dimethyl groups at the 3 and 5 positions and a primary amine, suggests potential interactions with various biological targets. The presence of gem-dimethyl groups can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.[1][2] Drawing parallels from structurally analogous arylcyclohexylamines, which are known to exhibit activity as NMDA receptor antagonists and dopamine reuptake inhibitors, we hypothesize that derivatives of this compound could possess significant neuromodulatory activities.[3][4] Furthermore, the broad spectrum of biological activities observed in various cyclohexane derivatives, including antimicrobial and anticancer effects, suggests that this novel scaffold could be a versatile platform for drug discovery.[5][6]

Comparative Analysis of Hypothetical Biological Activities

To contextualize the potential of this compound derivatives, we present a hypothetical comparison against well-established drugs in two potential therapeutic areas: NMDA receptor antagonism and antibacterial activity.

Table 1: Comparative NMDA Receptor Antagonist Activity (Hypothetical Data)

CompoundIC50 (µM) for NMDA Receptor BindingTherapeutic ClassReference Compound
Derivative A (this compound core) 0.8 NMDA Receptor Antagonist -
Derivative B (N-methyl-3,3,5,5-tetramethylcyclohexanamine) 0.5 NMDA Receptor Antagonist -
Ketamine1.2NMDA Receptor AntagonistYes
Memantine2.5NMDA Receptor AntagonistYes

Table 2: Comparative Antibacterial Activity (Hypothetical Data)

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) vs. S. aureus | Minimum Inhibitory Concentration (MIC) (µg/mL) vs. E. coli | Therapeutic Class | Reference Compound | | --- | --- | --- | --- | | Derivative C (this compound-guanidine) | 4 | 8 | Antibacterial | - | | Derivative D (N-benzyl-3,3,5,5-tetramethylcyclohexanamine) | 16 | 32 | Antibacterial | - | | Ciprofloxacin | 1 | 0.5 | Antibacterial | Yes | | Vancomycin | 1 | >128 | Antibacterial | Yes |

Experimental Protocols for Validation

The validation of the hypothetical biological activities of this compound derivatives would require rigorous experimental testing. Detailed methodologies for key assays are outlined below.

NMDA Receptor Binding Assay

Objective: To determine the affinity of the test compounds for the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes expressing NMDA receptors are prepared by homogenization and centrifugation.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against bacterial strains.

Methodology:

  • Bacterial Culture: Strains of Staphylococcus aureus and Escherichia coli are cultured to a logarithmic growth phase.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential biological context and experimental design, the following diagrams are provided.

G cluster_0 Hypothetical Signaling Pathway for Neuromodulatory Activity Derivative Derivative NMDAR NMDA Receptor Derivative->NMDAR Antagonism Ca_Influx Ca2+ Influx Inhibition NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., ↓ Excitotoxicity) Ca_Influx->Downstream

Caption: Hypothetical signaling pathway of a this compound derivative as an NMDA receptor antagonist.

G cluster_1 Experimental Workflow for Antibacterial Screening Start Start: Synthesized Derivatives MIC MIC Determination (Broth Microdilution) Start->MIC MBC MBC Determination MIC->MBC Toxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC->Toxicity End End: Lead Compound Identification MBC->End Toxicity->End

Caption: A streamlined workflow for the initial screening of antibacterial activity and cytotoxicity of novel derivatives.

Disclaimer: The biological activity data and signaling pathways for this compound derivatives presented in this guide are hypothetical and intended for illustrative purposes. Further experimental validation is required to confirm these postulations. This guide serves as a foundational resource to stimulate further research into this promising class of compounds.

References

A Comparative Analysis of Cycloaliphatic Amines as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used cycloaliphatic amine curing agents for epoxy resins: Isophorone Diamine (IPD), 1,2-Diaminocyclohexane (DCH), and 4,4'-Methylenebis(cyclohexylamine) (PACM). The selection of an appropriate curing agent is critical as it significantly influences the processing characteristics and the final performance properties of the cured epoxy system. This document aims to provide an objective comparison supported by experimental data to aid in the selection of the most suitable curing agent for specific high-performance applications.

Cycloaliphatic amines are a class of non-aromatic cyclic molecules that offer a unique combination of properties when used to cure epoxy resins. They are known for imparting excellent thermal stability, high glass transition temperature (Tg), good mechanical strength, and superior chemical and UV resistance to the cured epoxy network. These attributes make them ideal for demanding applications in coatings, composites, adhesives, and electronics.[1][2][3]

Performance Overview

The performance of an epoxy system is intrinsically linked to the chemical structure of the curing agent. The cycloaliphatic nature of IPD, DCH, and PACM contributes to a rigid polymer network, resulting in high thermal and mechanical performance. However, differences in their molecular structure, such as the presence of a methylene bridge in PACM or the compact ring structure of DCH, lead to variations in properties like pot life, viscosity, and specific mechanical strengths.

Data Presentation: A Comparative Look

The following tables summarize the key performance indicators for epoxy resins cured with IPD, DCH, and PACM. The data is compiled from various sources to provide a comparative benchmark. It is important to note that absolute values can vary depending on the specific epoxy resin used, the stoichiometry, and the curing conditions.

PropertyIsophorone Diamine (IPD)1,2-Diaminocyclohexane (DCH)4,4'-Methylenebis(cyclohexylamine) (PACM)Test Method
Handling Properties
Pot Life (minutes)~25-40Shorter than IPDLonger than IPDASTM D2471
Viscosity of Mix (cps)LowLowModerateBrookfield Viscometer
Thermal Properties
Glass Transition Temp. (Tg), DSC (°C)158176~145-160ASTM D3418
Heat Deflection Temp. (HDT), (°C)9794Not specifiedASTM D648
Mechanical Properties
Tensile Strength (x 10³ psi)6.44.4Not specifiedASTM D638
Elongation at Break (%)2.12.4Not specifiedASTM D638
Flexural Strength (x 10³ psi)12.212.8Not specifiedASTM D790
Elasticity Modulus (x 10³ psi)377439Not specifiedASTM D790
Impact Strength
Izod Impact, Unnotched (ft-lbf/in²)7.15.9Not specifiedASTM D256
Charpy Impact (ft-lbf/in²)6.94.8Not specifiedASTM D6110

Note: The data for PACM was less available in direct comparative studies. The provided Tg is a general range from literature. All other data is based on a direct comparison of IPD and DCH cured with a standard Bisphenol A epoxy resin (Epon® 828).[4]

Chemical ResistanceIsophorone Diamine (IPD)1,2-Diaminocyclohexane (DCH)4,4'-Methylenebis(cyclohexylamine) (PACM)Test Method
Mineral AcidsGoodVery GoodGoodASTM D543
Organic AcidsGoodVery GoodModerateASTM D543
SolventsGoodVery GoodModerateASTM D543
Ethanol (% weight gain after 28 days)Not specified~1.5%~2.5%ASTM D543
10% Acetic Acid (% weight gain after 28 days)Not specified~2.0%~4.0%ASTM D543
10% Lactic Acid (% weight gain after 28 days)Not specified~2.5%~5.0%ASTM D543

Note: The chemical resistance data for DCH and PACM is based on a comparative study where lower weight gain indicates better resistance.[5] IPD is generally known to have good chemical resistance.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on ASTM standards to ensure reproducibility and comparability of results.

Pot Life Determination (ASTM D2471)
  • Sample Preparation: A predetermined mass (e.g., 100g) of the epoxy resin and the cycloaliphatic amine curing agent are preconditioned to a standard temperature (typically 25°C).

  • Mixing: The resin and curing agent are mixed thoroughly at the specified stoichiometric ratio for a defined period (e.g., 2 minutes).

  • Measurement: The time from the start of mixing until the mixture reaches a gel-like state, where it is no longer workable, is recorded as the pot life. This can be determined by periodically probing the mixture with a stirrer.

Thermal Analysis: Glass Transition Temperature (Tg) by DSC (ASTM D3418)
  • Sample Preparation: A small sample (5-10 mg) of the fully cured epoxy system is hermetically sealed in an aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure: The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10°C/min). The heat flow to the sample is monitored relative to a reference. The glass transition is observed as a step change in the heat flow curve. The Tg is reported as the midpoint of this transition.

Mechanical Testing: Tensile and Flexural Properties
  • Tensile Properties (ASTM D638): Dog-bone shaped specimens of the cured epoxy are subjected to a tensile load at a constant crosshead speed until failure. The stress-strain curve is recorded to determine tensile strength, elongation at break, and tensile modulus.

  • Flexural Properties (ASTM D790): Rectangular bar specimens are placed on two supports and a load is applied to the center at a specified rate. The load-deflection curve is used to calculate the flexural strength and flexural modulus.

Chemical Resistance (ASTM D543)
  • Sample Preparation: Cured specimens of a standard size are prepared.

  • Immersion: The specimens are fully immersed in the specified chemical reagents for a defined period (e.g., 28 days) at a controlled temperature.

  • Evaluation: After immersion, the specimens are removed, cleaned, and dried. The percentage change in weight is calculated. Visual inspection for any changes in appearance, such as swelling, discoloration, or degradation, is also performed.

Mandatory Visualization

Epoxy-Amine Curing Reaction

The following diagram illustrates the general chemical reaction pathway between a diepoxide and a primary cycloaliphatic amine, leading to a cross-linked polymer network.

G cluster_reactants Reactants cluster_products Products Epoxy Epoxy Resin (Diepoxide) Network Cross-linked Polymer Network Epoxy->Network Ring-opening polymerization Amine Cycloaliphatic Amine (Primary Amine) Amine->Network Addition reaction G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Comparison A Material Selection (Epoxy Resin, Curing Agents) B Sample Formulation (Stoichiometric Ratios) A->B C Curing of Specimens (Controlled Temperature & Time) B->C D Handling Properties (Pot Life, Viscosity) C->D E Thermal Analysis (DSC for Tg) C->E F Mechanical Testing (Tensile, Flexural, Impact) C->F G Chemical Resistance (Immersion Tests) C->G H Data Compilation & Tabulation D->H E->H F->H G->H I Comparative Analysis of Performance H->I J Conclusion & Curing Agent Selection I->J

References

Assessing the Steric Hindrance of 3,3,5,5-Tetramethylcyclohexanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of a suitable non-nucleophilic base is paramount for achieving high yields and selectivities, particularly in reactions sensitive to steric crowding. 3,3,5,5-Tetramethylcyclohexanamine emerges as a compelling candidate in this class of reagents. Its rigid cyclohexane backbone, adorned with four sterically demanding methyl groups, effectively shields the nitrogen atom's lone pair, thereby minimizing its nucleophilicity while preserving its basic character. This guide provides a comparative assessment of the steric hindrance effect of this compound in key organic transformations, offering a valuable resource for researchers, scientists, and professionals in drug development.

Unveiling Steric Effects: A Comparative Analysis

To contextualize the steric profile of this compound, its performance can be benchmarked against commonly employed hindered and non-hindered amines in a representative reaction, such as the dehydrohalogenation of 2-bromo-2-methylpropane. The gem-dimethyl groups at the C3 and C5 positions of this compound enforce a chair conformation where these bulky substituents occupy equatorial positions, leading to significant steric congestion around the axial amino group. This structural feature is anticipated to profoundly influence its reactivity.

Hypothetical Experimental Data:

The following table summarizes hypothetical, yet plausible, experimental results for the dehydrohalogenation of 2-bromo-2-methylpropane, comparing the efficacy of this compound with other amines.

Amine BasepKa of Conjugate AcidReaction Time (h)Yield of 2-methylpropene (%)
Triethylamine10.751275
Diisopropylethylamine (DIPEA)10.75888
2,2,6,6-Tetramethylpiperidine (TMP)11.07695
This compound ~11.2 (Estimated)597
Pyridine5.252440

These hypothetical data suggest that the increased steric bulk of this compound, while maintaining comparable basicity to other hindered amines, can lead to faster reaction rates and higher yields in elimination reactions. The bulky framework likely disfavors the competing SN2 pathway more effectively.

Experimental Protocols

A detailed experimental protocol for the comparative study of amine bases in the dehydrohalogenation of 2-bromo-2-methylpropane is provided below.

Materials:

  • 2-bromo-2-methylpropane (t-butyl bromide)

  • Triethylamine

  • Diisopropylethylamine (DIPEA)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • This compound

  • Pyridine

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph (GC) with a suitable column (e.g., DB-5)

Procedure:

  • To a series of oven-dried, 25 mL round-bottom flasks equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (10 mL).

  • To each flask, add 2-bromo-2-methylpropane (1.0 g, 7.3 mmol).

  • To each flask, add the respective amine base (1.1 equivalents, 8.03 mmol).

  • The reaction mixtures are stirred at 80°C.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of 2-methylpropene.

  • Upon completion of the reaction (as determined by GC), cool the flasks to room temperature.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL) to remove the amine hydrobromide salt, followed by a saturated aqueous solution of sodium bicarbonate (10 mL), and finally brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the yield of 2-methylpropene by GC using an internal standard.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and the experimental workflow.

dehydrohalogenation reactant 2-Bromo-2-methylpropane transition_state E2 Transition State reactant->transition_state base This compound base->transition_state product 2-Methylpropene transition_state->product salt Amine Hydrobromide Salt transition_state->salt

Caption: E2 elimination pathway for the dehydrohalogenation of 2-bromo-2-methylpropane.

experimental_workflow setup Reaction Setup: - Flask, Stirrer, Condenser - Inert Atmosphere reagents Addition of Reagents: - Toluene - 2-Bromo-2-methylpropane - Amine Base setup->reagents reaction Reaction at 80°C reagents->reaction monitoring Monitoring by GC reaction->monitoring workup Aqueous Workup: - 1M HCl - NaHCO3 (sat.) - Brine monitoring->workup analysis GC Analysis for Yield workup->analysis

Caption: Experimental workflow for the comparative study of amine bases.

Conclusion

Based on its structural attributes, this compound is a highly promising, sterically hindered non-nucleophilic base for organic synthesis. The rigid cyclohexane framework and the presence of four methyl groups create a significant steric shield around the nitrogen atom, which is expected to translate into high efficacy in promoting elimination reactions while minimizing undesired nucleophilic substitution side reactions. The hypothetical data and detailed experimental protocol provided in this guide offer a solid foundation for researchers to empirically validate and quantify the steric hindrance effect of this amine, thereby expanding the toolkit of selective and efficient reagents for modern organic chemistry.

Performance Evaluation of 3,3,5,5-Tetramethylcyclohexanamine-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of hypothetical polymers based on 3,3,5,5-tetramethylcyclohexanamine for drug delivery applications. Due to a lack of available research on polymers derived from this specific monomer, this document establishes a comparative framework against two well-established classes of drug delivery polymers: Cyclodextrin-Based Polymers and Thiolated Polymers . The performance metrics, experimental data, and protocols for these alternatives serve as a benchmark for the potential evaluation of novel polymers.

Introduction to this compound-Based Polymers

This compound is a diamine with a bulky, cycloaliphatic structure. Polymers synthesized from this monomer, such as polyamides and polyimides, are anticipated to exhibit high rigidity, thermal stability, and hydrophobicity. These characteristics could be advantageous for creating stable, durable drug delivery systems. However, the lack of biodegradability and potential cytotoxicity associated with such structures would require thorough investigation.

Hypothetical Synthesis Pathways

Polymers from this compound could be synthesized via standard polycondensation reactions.

  • Polyamide Synthesis: Reaction with a dicarboxylic acid chloride (e.g., adipoyl chloride) would yield a polyamide.[1]

  • Polyimide Synthesis: A two-step process involving reaction with a dianhydride (e.g., pyromellitic dianhydride) to form a poly(amic acid), followed by thermal or chemical imidization, would produce a polyimide.[2][3]

Below are the conceptual diagrams for these synthesis pathways.

Polyamide_Synthesis Monomer1 3,3,5,5-Tetramethyl- cyclohexanamine Plus + Monomer1->Plus Monomer2 Dicarboxylic Acid Chloride Polymer Polyamide Monomer2->Polymer Polycondensation Plus->Monomer2 Byproduct HCl Polymer->Byproduct Elimination

Caption: Hypothetical synthesis of a polyamide.

Polyimide_Synthesis cluster_step2 Step 2: Imidization Diamine 3,3,5,5-Tetramethyl- cyclohexanamine Plus1 + Diamine->Plus1 Dianhydride Dianhydride PolyamicAcid Poly(amic acid) Intermediate Dianhydride->PolyamicAcid Plus1->Dianhydride Polyimide Polyimide PolyamicAcid->Polyimide Heat/Chemical Dehydration Water H2O Polyimide->Water Elimination

Caption: Hypothetical two-step synthesis of a polyimide.

Comparative Performance Data

The following tables summarize the performance of cyclodextrin-based and thiolated polymers as drug carriers, providing a benchmark for the evaluation of new polymer systems.

Table 1: Drug Loading and Encapsulation Efficiency
Polymer SystemModel DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference(s)
Cyclodextrin-Based Polymers
β-Cyclodextrin/PMDA PolymerKetoprofenNot Reported39.57[4]
Linear Cyclodextrin PolymerCamptothecin~10 (w/w)Not Applicable (Conjugated)[5]
Thiolated Polymers
Thiolated ChitosanDoxorubicin~1570 ± 5[6]
Thiolated ChitosanAntisense Oligonucleotide~1263 ± 5[6]
Table 2: In Vitro Drug Release Performance
Polymer SystemModel DrugRelease ConditionsRelease ProfileReference(s)
Cyclodextrin-Based Polymers
β-Cyclodextrin-based Star PolymerDoxorubicinpH 5.5 (Reductive)~70% release in 24h[7]
Thiolated Polymers
Thiolated Chitosan HydrogelChicoric AcidpH 7.4Sustained release over 8h[6]
Thiolated Poly(acrylic acid)InsulinSimulated Intestinal FluidControlled release, stable for >48h[8]
Table 3: Biocompatibility (In Vitro Cytotoxicity)
Polymer SystemCell LineAssayResult (Cell Viability)Reference(s)
Cyclodextrin-Based Polymers
Linear Cyclodextrin PolymerVariousNot specifiedNo observable side effects[5]
Cationic Cyclodextrin PolymerVariousNot specifiedGenerally good biocompatibility[7]
Thiolated Polymers
Thiolated ChitosanT47D (Breast Cancer)Not specifiedBiodegradable without increased toxicity[6]
Poly-L-lysine (for comparison)HepG2MTT AssayIC50 ≈ 60 µg/mL (toxic)[9]
Polyethylene glycol (for comparison)HepG2, CCRFMTT AssayNon-cytotoxic[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of polymer performance.

Determination of Drug Loading and Encapsulation Efficiency

This protocol determines the amount of drug successfully incorporated into the polymer nanoparticles.[10][11]

Methodology:

  • Preparation of Nanoparticles: Prepare drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation).

  • Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000-15,000 rpm) for 30-60 minutes to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the non-encapsulated drug. Measure the concentration of the drug in the supernatant using a calibrated UV-Vis spectrophotometer or HPLC.[11][12]

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] * 100

    • Drug Loading Capacity (LC %): LC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] * 100

Drug_Loading_Workflow Start Prepare Drug-Loaded Nanoparticle Suspension Centrifuge Centrifuge Suspension Start->Centrifuge Separate Separate Supernatant (Free Drug) from Pellet (Loaded Nanoparticles) Centrifuge->Separate Quantify Quantify Drug in Supernatant (UV-Vis/HPLC) Separate->Quantify Calculate Calculate EE% and LC% Quantify->Calculate

Caption: Workflow for determining drug loading.

In Vitro Drug Release Assay

This protocol evaluates the rate and extent of drug release from the polymer carrier over time in a simulated physiological environment.[13][14]

Methodology:

  • Sample Preparation: Place a known amount of drug-loaded nanoparticles into a dialysis bag (with a molecular weight cut-off lower than the drug's molecular weight).

  • Release Medium: Immerse the dialysis bag in a specified volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring. The medium can contain additives like albumin to better mimic in vivo conditions.[13]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxicity of a material.[9][15][16]

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, HepG2) into a 96-well plate and allow the cells to adhere overnight.

  • Polymer Exposure: Prepare serial dilutions of the polymer solution (or extracts from the polymer material) in a cell culture medium. Replace the existing medium in the wells with the polymer-containing medium. Include positive (toxic substance) and negative (medium only) controls.

  • Incubation: Incubate the cells with the polymer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Express cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[16]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Polymer Dilutions to Cells B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (~570 nm) G->H I Calculate % Cell Viability H->I

Caption: General workflow of the MTT cytotoxicity assay.

Conclusion

While polymers based on this compound remain unexplored in the biomedical literature, a systematic evaluation of their performance is possible by adopting established protocols. By comparing key metrics such as drug loading efficiency, release kinetics, and in vitro biocompatibility against proven platforms like cyclodextrin-based and thiolated polymers, researchers can objectively assess their potential. The inherent rigidity and hydrophobicity of a tetramethylcyclohexanamine backbone suggest that while these polymers might offer excellent stability, significant research into their biocompatibility and biodegradability would be a prerequisite for any drug delivery application.

References

A Comparative Guide to Reducing Agents for the Amination of 3,3,5,5-Tetramethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered amines is a pivotal step in the development of numerous pharmaceutical compounds. Among these, 3,3,5,5-tetramethylcyclohexylamine serves as a crucial building block. Its synthesis via the reductive amination of 3,3,5,5-tetramethylcyclohexanone presents a significant synthetic challenge due to the substantial steric hindrance surrounding the carbonyl group. The choice of reducing agent is paramount to achieving high yields and purity. This guide provides an objective comparison of various reducing agents for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Reducing Agents

The selection of a reducing agent for the amination of 3,3,5,5-tetramethylcyclohexanone is a trade-off between reactivity, selectivity, and operational complexity. The steric hindrance posed by the four methyl groups on the cyclohexane ring significantly influences the efficacy of different reduction methods. Below is a summary of the performance of common reducing agents for this transformation. Please note that while data for catalytic hydrogenation is specific to the target substrate, data for other agents are based on protocols for similarly hindered cyclohexanones due to a lack of direct comparative studies in published literature.

Reducing AgentReaction ConditionsTypical Yield (%)Key Observations
Catalytic Hydrogenation (e.g., Raney Cobalt, Rh/Ni) High pressure H₂, NH₃, elevated temperature (e.g., 50-150°C)80-95%Economical and scalable for industrial production. Requires specialized high-pressure equipment. Catalyst selection is crucial for efficiency and selectivity.[1]
Sodium Triacetoxyborohydride (STAB) One-pot reaction, mild acidic conditions (e.g., acetic acid), room temperature, aprotic solvent (e.g., DCE, THF)85-95% (estimated for hindered ketones)High selectivity for the iminium ion over the ketone, minimizing alcohol by-products. Mild reaction conditions tolerate a wide range of functional groups. Safer alternative to sodium cyanoborohydride.[2][3][4]
Sodium Borohydride (NaBH₄) Two-step process: 1. Imine formation. 2. Reduction. Alcoholic solvent (e.g., methanol, ethanol)60-80% (estimated for hindered ketones)Less selective; can reduce the starting ketone if not used in a stepwise manner. A cost-effective reagent, but the two-step process can be less efficient.[5][6][7]
Leuckart-Wallach Reaction (Ammonium Formate) High temperature (typically 160-185°C), neat or with a high-boiling solvent50-70% (estimated for hindered ketones)A classic, one-pot method. Harsh reaction conditions can limit its applicability with sensitive substrates. Often results in the formation of N-formyl byproducts requiring a subsequent hydrolysis step.[8][9][10][11]

Experimental Protocols

Detailed methodologies for the reductive amination of 3,3,5,5-tetramethylcyclohexanone using the compared reducing agents are provided below.

Protocol 1: Catalytic Hydrogenation

Description: This method involves the direct reaction of the ketone with ammonia and hydrogen gas under pressure in the presence of a metal catalyst. It is highly effective for large-scale synthesis.

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonia (anhydrous or aqueous solution)

  • Hydrogen gas

  • Raney Cobalt or another suitable hydrogenation catalyst (e.g., Rh/Ni on a support)[12][13][14]

  • Methanol or another suitable solvent

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine 3,3,5,5-tetramethylcyclohexanone, the hydrogenation catalyst, and the solvent.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce ammonia into the reactor to the desired pressure or concentration.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 20-150 atm).[1]

  • Heat the mixture to the specified temperature (e.g., 50-150°C) with vigorous stirring.[1]

  • Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (GC or LC-MS).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude 3,3,5,5-tetramethylcyclohexylamine can be purified by distillation or crystallization of a suitable salt.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Description: This one-pot procedure is known for its mildness and high selectivity, making it a preferred method in laboratory and fine chemical synthesis.[3][4]

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonium acetate or ammonia in a suitable solvent

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,3,5,5-tetramethylcyclohexanone and a large excess of ammonium acetate in DCE, add glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended period (several hours to overnight).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Two-Step Reductive Amination using Sodium Borohydride

Description: This method separates the imine formation from the reduction step to prevent the reduction of the starting ketone by the highly reactive sodium borohydride.[5][6]

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonia or a primary amine

  • Titanium(IV) isopropoxide (optional, as a Lewis acid and dehydrating agent)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Toluene (for azeotropic removal of water, if needed)

Procedure: Step A: Imine Formation

  • Dissolve 3,3,5,5-tetramethylcyclohexanone and the amine source (e.g., ammonia in methanol) in a suitable solvent like methanol or toluene.

  • For hindered ketones, the addition of a Lewis acid like titanium(IV) isopropoxide can facilitate imine formation.

  • Stir the mixture at room temperature or with gentle heating. If using toluene, water can be removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the imine.

  • Monitor the formation of the imine by an appropriate analytical method (e.g., NMR, IR, or GC-MS).

Step B: Reduction

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Carefully add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as required.

Protocol 4: Leuckart-Wallach Reaction

Description: A classical method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent. This reaction typically requires high temperatures.[8][9]

Materials:

  • 3,3,5,5-Tetramethylcyclohexanone

  • Ammonium formate or formamide

  • Formic acid (optional, can increase yield)

  • Hydrochloric acid (for hydrolysis of the formyl intermediate)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Combine 3,3,5,5-tetramethylcyclohexanone with a large excess of ammonium formate (or formamide).

  • Heat the mixture, with stirring, to a high temperature (typically 160-185°C). The reaction is often performed neat.

  • Maintain the temperature for several hours until the reaction is complete (monitoring can be challenging at this temperature; often run for a set time).

  • Cool the reaction mixture. If the product is the N-formyl amine, it may be isolated at this stage.

  • For the free amine, add hydrochloric acid to the cooled reaction mixture and heat under reflux to hydrolyze the formyl intermediate.

  • After hydrolysis is complete, cool the mixture and neutralize with a strong base (e.g., sodium hydroxide solution) to liberate the free amine.

  • Extract the amine with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the crude amine by distillation.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between the different reductive amination strategies, the following diagrams have been generated.

ReductiveAminationWorkflow cluster_one_pot One-Pot Procedures cluster_two_step Two-Step Procedure Ketone 3,3,5,5-Tetramethylcyclohexanone Imine Iminium Ion Intermediate Ketone->Imine + Amine AmineSource Amine Source (e.g., NH₃) AmineSource->Imine Product 3,3,5,5-Tetramethylcyclohexylamine Imine->Product Catalytic Catalytic Hydrogenation (H₂, Catalyst) STAB STAB Reduction Leuckart Leuckart Reaction (Ammonium Formate) ImineFormation Imine Formation Catalytic->Product STAB->Product Leuckart->Product NaBH4 NaBH₄ Reduction ImineFormation->NaBH4 NaBH4->Product

Caption: General workflows for the reductive amination of 3,3,5,5-tetramethylcyclohexanone.

ReducingAgentComparison cluster_conditions Reaction Conditions cluster_selectivity Selectivity cluster_reagents Reducing Agents Title Comparison of Reducing Agents STAB Sodium Triacetoxyborohydride Mild Mild (e.g., Room Temp) Harsh Harsh (e.g., High Temp/Pressure) HighSelectivity High LowSelectivity Lower STAB->Mild STAB->HighSelectivity Catalytic Catalytic Hydrogenation Catalytic->Harsh Catalytic->HighSelectivity NaBH4 Sodium Borohydride NaBH4->Mild (reduction step) NaBH4->LowSelectivity (one-pot) Leuckart Leuckart Reaction Leuckart->Harsh Leuckart->HighSelectivity (for amine formation)

Caption: Logical comparison of reducing agents based on reaction conditions and selectivity.

References

A Comparative Guide to the Cross-Reactivity of Adamantane-Based Amines in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of key adamantane-based amine derivatives, a class of compounds with significant therapeutic applications in neurology. While specific data on 3,3,5,5-Tetramethylcyclohexanamine derivatives is limited in publicly available research, the structurally analogous adamantane derivatives, such as memantine and amantadine, offer a well-documented foundation for understanding potential cross-reactivity. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to inform future research and development.

Adamantane derivatives are notable for their rigid, lipophilic cage structure, which facilitates their passage across the blood-brain barrier.[1] Their primary therapeutic actions are often mediated through the modulation of neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways.[1] However, their structural features can also lead to interactions with other receptors and assays, a phenomenon known as cross-reactivity. Understanding this off-target activity is crucial for predicting potential side effects and for the development of more selective therapeutic agents.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) of memantine and related adamantane derivatives against their primary target, the NMDA receptor, as well as other receptors, highlighting their cross-reactivity profiles.

CompoundPrimary TargetIC50 (µM) vs. Primary TargetCross-Reactive TargetIC50 (µM) vs. Cross-Reactive TargetReference
MemantineNMDA Receptor0.79 - 2.35-HT3 Receptor~1[2][3]
AmantadineNMDA ReceptorHigher than MemantineNicotinic Acetylcholine ReceptorLower activity than at NMDA[4]
Memantine-Thiourea Hybrid (1)NMDA Receptor1.80BChE-
Memantine-Donepezil Hybrid (12)NMDA Receptor6.9AChE-[2]
(R,R')-64 (Fenoterol derivative)β2-AR-NMDA Receptor-[5]
Structure-Activity Relationship Insights

The structure-activity relationship (SAR) of adamantane derivatives reveals key features influencing their potency and selectivity. The primary amino group is crucial for NMDA receptor antagonism; its conversion to an amide group can lead to a loss of activity.[2] However, modifications to this amine, such as monomethylation, can be tolerated in some hybrid molecules.[2] The length and nature of linkers in hybrid molecules also play a significant role in modulating activity by enabling optimal interaction with respective binding sites.[2]

For instance, in a series of memantine-donepezil hybrids, the derivative with a longer linker showed better activity in the nitrogen-connected series, while the opposite was observed in the benzo-attached series.[2] Furthermore, the addition of bulky substituents on the terminal amine of cathinone derivatives, which share some structural similarities, tends to decrease their potency as stimulants.

Experimental Methodologies

The data presented in this guide are derived from various in vitro and in silico experimental protocols. Below are detailed descriptions of the key methodologies used to assess the cross-reactivity of these compounds.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Protocol for β2-Adrenergic Receptor Binding Assay:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared.

  • Incubation: The membranes (60 µg) are incubated with a specific concentration of a radiolabeled antagonist (e.g., 0.3 nM [3H]-CGP-12177) and varying concentrations of the test compound.

  • Determination of Non-specific Binding: A high concentration of a known antagonist (e.g., 10 µM propranolol) is used to determine non-specific binding.

  • Separation and Counting: Bound radioactivity is separated from unbound and quantified using a liquid scintillation counter.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. IC50 values are calculated from these curves using appropriate software like Prism. Ki values are then calculated using the Cheng-Prusoff equation.[5]

In Vitro NMDA Receptor Activity Assessment

The activity of compounds at the NMDA receptor can be assessed by measuring the release of neurotransmitters from synaptosomes.

Protocol for [3H]Noradrenaline ([3H]NA) Release Assay:

  • Synaptosome Preparation: Synaptosomes are prepared from rat hippocampus.

  • Loading: Synaptosomes are incubated with [3H]Noradrenaline to load the vesicles.

  • Stimulation: The release of [3H]NA is stimulated by activating presynaptic NMDA receptors.

  • Treatment: The effect of the test compounds on NMDA receptor-mediated [3H]NA release is measured.

  • Quantification: The amount of released [3H]NA is quantified to determine the inhibitory or modulatory effect of the compound.[2]

Whole-Cell Patch-Clamp Technique

This electrophysiological technique is used to study the effects of compounds on ion channel function, such as the NMDA receptor channel.

Protocol for NMDA Channel Blockade Measurement:

  • Cell Preparation: Acutely isolated rat hippocampal neurons are used.

  • Recording: Whole-cell patch-clamp recordings are performed to measure ion currents through NMDA channels.

  • Agonist Application: An NMDA receptor agonist (e.g., 100 µM Aspartate) is applied to open the channels.

  • Blocker Application: The test compound (e.g., memantine) is co-administered with the agonist at different concentrations.

  • Data Analysis: The kinetics of the onset and offset of the channel block are analyzed to determine the mechanism and potency of the blockade.[3]

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the cross-reactivity and analysis of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_output Outcome synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification binding_assay Radioligand Binding Assays purification->binding_assay functional_assay Functional Assays (e.g., Patch-Clamp) purification->functional_assay ic50 IC50/Ki Determination binding_assay->ic50 functional_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar guide Comparative Cross-Reactivity Guide sar->guide signaling_pathway cluster_nmda NMDA Receptor Signaling cluster_drug Drug Interaction Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Memantine Memantine (Antagonist) Memantine->NMDA_R Blocks channel

References

Performance Benchmarking of 3,3,5,5-Tetramethylcyclohexanamine in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to optimize catalytic reactions, understanding the performance of specific catalysts is paramount. This guide aims to provide a comparative analysis of 3,3,5,5-tetramethylcyclohexanamine in various catalytic applications. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented use of this compound as a catalyst.

This guide will, therefore, focus on the broader context of sterically hindered amines in catalysis, providing a framework for how this compound could be benchmarked, should experimental data become available.

Hypothetical Benchmarking Framework

To rigorously evaluate the performance of this compound, it should be compared against other structurally similar or commonly used sterically hindered amine catalysts in a well-defined model reaction.

Potential Alternative Catalysts for Comparison:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Diisopropylethylamine (DIPEA or Hünig's base)

  • Triethylamine (TEA)

  • Cyclohexylamine

Key Performance Indicators for Comparison:

A direct comparison would involve evaluating the following metrics under identical reaction conditions:

  • Reaction Yield (%): The amount of desired product obtained.

  • Selectivity (%): The ratio of the desired product to all other products. This includes chemoselectivity, regioselectivity, and stereoselectivity.

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The number of turnovers per unit time, indicating the catalyst's activity.

  • Reaction Kinetics: The rate of the reaction in the presence of the catalyst.

Illustrative Experimental Protocol: A Model Reaction

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by amines. Below is a hypothetical experimental protocol that could be used to benchmark this compound against other amine catalysts.

Model Reaction: Knoevenagel Condensation of Benzaldehyde with Malononitrile

General Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the amine catalyst (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product, 2-benzylidenemalononitrile.

  • The yield and purity of the product are determined.

This standardized protocol would be repeated with each of the comparative catalysts to generate the data for the comparison table.

Data Presentation: A Template for Comparison

The quantitative data obtained from the model reaction would be summarized in a table for clear and easy comparison.

CatalystYield (%)Selectivity (%)Reaction Time (h)TONTOF (h⁻¹)
This compound DataDataDataDataData
2,2,6,6-Tetramethylpiperidine (TMP)DataDataDataDataData
1,8-Diazabicycloundec-7-ene (DBU)DataDataDataDataData
Diisopropylethylamine (DIPEA)DataDataDataDataData
Triethylamine (TEA)DataDataDataDataData

Visualizing the Experimental Workflow

A clear workflow is essential for reproducibility. The following diagram, generated using Graphviz, illustrates the logical steps of the proposed benchmarking experiment.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_results Results Reactants Benzaldehyde + Malononitrile ReactionVessel Stirring at 80°C Reactants->ReactionVessel Solvent Toluene Solvent->ReactionVessel Catalyst Amine Catalyst (e.g., this compound) Catalyst->ReactionVessel Monitoring TLC / GC Monitoring ReactionVessel->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Data Yield, Selectivity, Kinetics Data Purification->Data

Experimental workflow for benchmarking amine catalysts.

Logical Relationship of Catalyst Properties and Performance

The expected performance of a sterically hindered amine like this compound is a function of its structural and electronic properties. The following diagram illustrates this relationship.

CatalystPerformance cluster_properties Catalyst Properties cluster_performance Catalytic Performance StericHindrance Steric Hindrance Activity Activity (TOF) StericHindrance->Activity can decrease Selectivity Selectivity StericHindrance->Selectivity influences Basicity Basicity (pKa) Basicity->Activity influences Stability Stability (TON) Basicity->Stability can influence Nucleophilicity Nucleophilicity Nucleophilicity->Activity influences

Relationship between catalyst properties and performance.

While direct experimental data for the catalytic performance of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its evaluation. By employing standardized experimental protocols and comparing against established catalysts, researchers can effectively benchmark its potential and determine its utility in specific catalytic reactions. The generation of such data would be a valuable contribution to the field of organic synthesis and catalysis.

Evaluating 3,3,5,5-Tetramethylcyclohexanamine as a Corrosion Inhibitor: A Comparative Analysis with Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the corrosion inhibition performance of 3,3,5,5-Tetramethylcyclohexanamine in comparison to other amine-based inhibitors, supported by experimental data and detailed methodologies.

Introduction

Amines are a well-established class of organic corrosion inhibitors, widely utilized to protect metallic surfaces from degradation in various aggressive environments. Their efficacy stems from the presence of a lone pair of electrons on the nitrogen atom, which facilitates adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. This guide provides a comparative evaluation of the corrosion inhibition performance of this compound against other common amine inhibitors, such as cyclohexylamine and tert-butylamine. The analysis is based on data from weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS).

The fundamental mechanism of corrosion inhibition by amines involves their adsorption onto the metal surface. This process can be either physisorption, involving electrostatic interactions between the charged amine molecules and the metal, or chemisorption, which involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.

Comparative Performance Analysis

The following tables summarize the corrosion inhibition efficiency of this compound and other selected amines on mild steel in a 1 M HCl solution, as determined by various experimental techniques.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)
This compound Data not availableData not availableData not available
tert-Butylamine[1][2]5030Data not available
20030Data not available
5050Data not available
20050Data not available
Cyclohexylamine[3]1000Room Temp.81.06

Note: Specific quantitative data for this compound from weight loss experiments was not available in the searched literature. Tert-butylamine was found to be most effective at higher concentrations and its effectiveness decreased with increasing temperature[1][2].

Table 2: Corrosion Inhibition Parameters from Potentiodynamic Polarization
InhibitorConcentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
This compound Data not availableData not availableData not availableData not available
tert-Butylamine[1][2]50ShiftedDecreasedData not available
200ShiftedDecreasedData not available
Cyclohexylamine[3]1000ShiftedDecreasedData not available

Note: While specific values were not consistently reported across studies, the general trend observed for both tert-butylamine and cyclohexylamine is a shift in the corrosion potential and a decrease in the corrosion current density upon addition of the inhibitor, indicating their effectiveness in reducing corrosion[1][2][3]. The data suggests that these amines act as mixed-type inhibitors, affecting both anodic and cathodic reactions.

Table 3: Corrosion Inhibition Parameters from Electrochemical Impedance Spectroscopy (EIS)
InhibitorConcentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
This compound Data not availableData not availableData not availableData not available
tert-ButylamineData not availableIncreasedDecreasedData not available
Cyclohexylamine[3]1000IncreasedDecreasedData not available

Note: For both tert-butylamine and cyclohexylamine, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed with the addition of the inhibitor. This indicates the formation of a protective film on the metal surface, which hinders the charge transfer process and reduces the corrosion rate[3].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of corrosion inhibition studies. The following sections outline the standard protocols for the key techniques used in this evaluation.

Weight Loss Measurement

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in a corrosive medium (e.g., 1 M HCl) with and without the addition of the inhibitor at a specific concentration and temperature for a predetermined duration.

  • Corrosion Product Removal: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure, which may involve brushing and immersion in a cleaning solution.

  • Final Weight Measurement: The cleaned and dried coupons are weighed again to determine the weight loss.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Weight_Loss_Workflow Weight Loss Measurement Workflow A Specimen Preparation (Polishing, Degreasing, Weighing) B Immersion in Corrosive Medium (with and without inhibitor) A->B C Corrosion Product Removal B->C D Final Weighing C->D E Calculation of Corrosion Rate and Inhibition Efficiency D->E Potentiodynamic_Polarization_Workflow Potentiodynamic Polarization Workflow A Three-Electrode Cell Setup B Stabilize Open Circuit Potential (OCP) A->B C Apply Potential Scan (Cathodic to Anodic) B->C D Generate Tafel Plot C->D E Determine Ecorr and icorr D->E F Calculate Inhibition Efficiency E->F EIS_Workflow Electrochemical Impedance Spectroscopy Workflow A Three-Electrode Cell Setup B Apply Small Amplitude AC Potential (at OCP over a frequency range) A->B C Measure AC Current Response and Calculate Impedance B->C D Generate Nyquist and Bode Plots C->D E Fit Data to Equivalent Circuit Model (Determine Rct, Cdl) D->E F Calculate Inhibition Efficiency E->F Amine_Inhibition_Mechanism General Corrosion Inhibition Mechanism of Amines cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_protection Protective Film Formation H+ H+ Fe Fe H+->Fe Cathodic Reaction (H2 evolution) Cl- Cl- Cl-->Fe Anodic Reaction (Fe dissolution) Amine R-NH2 Amine->Fe Adsorption (Physisorption/Chemisorption) Adsorbed_Layer Adsorbed Amine Layer (Protective Barrier) Adsorbed_Layer->H+ Inhibits Adsorbed_Layer->Cl- Inhibits

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3,3,5,5-Tetramethylcyclohexanamine, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound waste with an understanding of its likely hazardous properties. Based on data from structurally similar compounds such as 3,3,5-Trimethylcyclohexylamine, this chemical should be treated as potentially flammable, capable of causing severe skin burns and eye damage, and harmful to aquatic life.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[1][3]

  • Hand Protection: Use chemical-resistant gloves that have been inspected for integrity before use. Contaminated gloves should be disposed of in accordance with laboratory best practices.[1][3]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[3][4] In situations with a higher risk of exposure, a full chemical-resistant suit may be necessary.[3]

  • Respiratory Protection: If working in an area with inadequate ventilation or where aerosols may be generated, a NIOSH (US) or EN 143 (EU) approved respirator is required.[3]

Handling and Storage of Chemical Waste:

  • All handling of this compound waste should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1]

  • Direct contact with skin, eyes, and clothing must be avoided.[1]

  • Waste containers must be kept tightly sealed and stored in a cool, dry, and well-ventilated location.[1][4]

  • To mitigate fire risk, use non-sparking tools and eliminate all potential sources of ignition, paying attention to the prevention of electrostatic discharge.[1][4]

Step-by-Step Disposal Protocol

The recommended and most secure method for disposing of this compound waste is through a licensed and certified professional waste disposal service.[5][6]

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including any contaminated materials like absorbent pads from spills, in a designated and chemically compatible container that can be securely sealed.

  • This waste stream should not be mixed with other chemical waste unless compatibility has been verified and it is allowed by your institution's waste management protocols.

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with appropriate hazard symbols (e.g., corrosive, flammable).

Step 2: Spill Management

  • In the case of a spill, immediately ensure the area is well-ventilated and remove any sources of ignition.[1][4]

  • All non-essential personnel should be evacuated from the affected area.[1]

  • It is critical to prevent the spill from entering drains or any waterways.[1]

  • The spill should be absorbed using an inert, non-combustible material such as sand or vermiculite.

  • The absorbed material should be collected using non-sparking tools and placed into a suitable, sealed container for disposal.[1]

Step 3: Containerization and Storage

  • Utilize robust and leak-proof containers for the storage of this chemical waste.

  • Containers should remain tightly sealed when not in use.[1][4]

  • Store waste containers in a designated, secure chemical waste storage area, ensuring they are kept away from incompatible materials like strong oxidizing agents.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Be prepared to provide a detailed and accurate description of the waste, including its composition and total volume.

  • Adhere to all packaging and transportation guidelines provided by your EHS office or the disposal company.

Alternative Disposal Method (Authorized Facilities Only):

  • Chemical Incineration: For facilities with the appropriate permits and equipment, dissolving or mixing the material with a combustible solvent followed by incineration in a unit equipped with an afterburner and scrubber may be a viable option.[5][6] This procedure must be carried out by trained professionals in hazardous waste management.

Data Summary for a Structurally Similar Compound

As a specific Safety Data Sheet (SDS) for this compound was not identified in the search, the following table provides key data for the closely related compound, 3,3,5-Trimethylcyclohexylamine. This information should be used as a general guideline.

PropertyValue
Physical State Liquid
Boiling Point 177°C[1]
Flash Point 110°C[1]
Primary Hazards Flammable liquid and vapor; Causes severe skin burns and eye damage[1]
Recommended PPE Safety goggles, chemical-resistant gloves, protective clothing[1][3]
Primary Disposal Method Licensed professional waste disposal service[5][6]

Disposal Decision Workflow

The following diagram provides a logical workflow for the proper disposal of this compound, from waste generation to final disposal.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->ppe collect Collect waste in a - Designated - Compatible - Labeled container ppe->collect spill Is there a spill? collect->spill contain_spill Contain and absorb spill with inert material. Collect in a sealed container. spill->contain_spill Yes store Store sealed container in a designated, secure, and well-ventilated area. spill->store No contain_spill->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal service. store->contact_ehs transport Follow EHS/disposal service guidelines for packaging and transportation. contact_ehs->transport end End: Waste properly disposed of. transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,3,5,5-Tetramethylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol

This guide provides critical safety and logistical information for the proper handling, use, and disposal of 3,3,5,5-Tetramethylcyclohexanamine, ensuring the well-being of laboratory personnel and adherence to safety standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar compounds, such as other cyclohexylamine derivatives and ketones, as well as general safety protocols for handling aliphatic amines.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required and recommended PPE.

Protection Type Required Equipment Specifications and Recommendations
Eye and Face Protection Chemical safety goggles or a full-face shield.Standard safety glasses are not sufficient. Goggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or degradation before use.
Laboratory coat or chemical-resistant apron.A flame-retardant lab coat is recommended. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or with a certified fume hood.If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

2.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible within the immediate work area.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for amines should be available.

2.2. Donning PPE:

  • Lab Coat/Apron: Put on a clean, properly fitting laboratory coat.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure they are free of any defects.

  • Eye/Face Protection: Wear chemical safety goggles. If a higher risk of splashing exists, add a face shield over the goggles.

  • Respiratory Protection: If required, perform a fit check for the respirator before entering the work area.

2.3. Handling the Chemical:

  • Dispensing: When dispensing, use a funnel and work over a secondary containment tray to catch any potential spills.

  • Heating: If heating is necessary, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Transporting: When moving the chemical, use a secondary container to prevent spills in case the primary container fails.

2.4. Doffing PPE:

  • Gloves: Remove gloves first, turning them inside out to avoid contaminating your hands.

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat/Apron: Remove your lab coat, rolling it so the contaminated surface is on the inside.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Chemical Dispose of as hazardous chemical waste in a designated, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated PPE Disposable gloves and other lightly contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
Contaminated Labware Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood, followed by washing with soap and water. The initial rinseate should be collected as hazardous waste.
Spill Debris All materials used to clean up a spill should be collected in a sealed, labeled container and disposed of as hazardous waste.
Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Prevent it from entering drains. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Verify Emergency Equipment Verify Emergency Equipment Select PPE->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE->Handle Chemical in Fume Hood Doff PPE Doff PPE Handle Chemical in Fume Hood->Doff PPE Spill? Spill? Handle Chemical in Fume Hood->Spill? Segregate Waste Segregate Waste Doff PPE->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS Spill?->Doff PPE No Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Yes Follow Spill Protocol->Segregate Waste

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.